5-Chloro-6-ethylpyrimidin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-ethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-5(7)6(10)9-3-8-4/h3H,2H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWRFSKLBACLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452475 | |
| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130129-58-7 | |
| Record name | 5-CHLORO-6-ETHYLPYRIMIDIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-6-ethylpyrimidin-4-ol: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 5-Chloro-6-ethylpyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical identity, synthesis, and physicochemical properties, with a special focus on its tautomeric nature. The guide further explores the biological significance of pyrimidine derivatives, particularly their role as kinase inhibitors in cancer therapy. Detailed experimental protocols for synthesis and in vitro biological evaluation are provided, alongside quantitative data on the activity of related compounds. Visual diagrams of a key signaling pathway and experimental workflows are included to facilitate a deeper understanding of the compound's context and application.
Chemical Identity and Tautomerism
The compound with the formula C₆H₇ClN₂O is commonly referred to as this compound. However, due to keto-enol tautomerism, it predominantly exists in its more stable keto form, 5-Chloro-6-ethylpyrimidin-4(1H)-one or 5-Chloro-6-ethylpyrimidin-4(3H)-one . This phenomenon is characteristic of hydroxypyrimidines, where the proton can reside on a ring nitrogen atom, leading to a pyrimidinone structure. For the remainder of this guide, we will primarily refer to the compound by its more stable pyrimidinone name.
Tautomeric Forms of this compound:
Technical Whitepaper: 5-Chloro-6-ethylpyrimidin-4-ol and its Analogs in Chemical and Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the available technical information for 5-Chloro-6-ethylpyrimidin-4-ol, including its chemical identity and a review of synthetic methodologies and biological activities pertinent to the broader class of 5-chloro-6-alkylpyrimidin-4-ol derivatives.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The 5-chloro-6-alkylpyrimidin-4-ol series, in particular, represents a class of heterocyclic compounds with significant potential for further functionalization in drug discovery programs. This whitepaper details the known information for this compound and its close analog, 5-Chloro-6-methylpyrimidin-4-ol, and provides generalized experimental protocols for the synthesis of related pyrimidine derivatives.
Compound Identification
A crucial first step in the research and development of any chemical entity is its unambiguous identification. The Chemical Abstracts Service (CAS) number provides a unique identifier for chemical substances.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 130129-58-7[1][2] | C₆H₇ClN₂O | 158.59 g/mol |
| 5-Chloro-6-methylpyrimidin-4-ol | 7752-72-9[3][4] | C₅H₅ClN₂O | 144.56 g/mol [5] |
While a CAS number exists for this compound, detailed public-domain scientific literature regarding its synthesis, properties, and biological activity is limited. Consequently, this guide will also draw upon data from the more frequently cited methyl analog, 5-Chloro-6-methylpyrimidin-4-ol, to provide a more complete technical context.
Synthetic Approaches for 5-Chloro-6-alkylpyrimidin-4-ols
The synthesis of pyrimidin-4-ol derivatives can be achieved through various cyclization strategies. A general and adaptable workflow for the synthesis of such compounds is presented below.
Caption: General synthetic workflow for 5-chloro-6-alkylpyrimidin-4-ols.
Experimental Protocol: Synthesis of a 6-Alkyl-5-halopyrimidin-4-ol Derivative (Adapted from a similar synthesis)
This protocol is based on the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol and can be considered a representative method for this class of compounds.
Materials:
-
Methyl 2-halo-3-oxovalerate
-
Formamide
-
Ammonia gas
-
Sodium methoxide in methanol
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
A solution of methyl 2-halo-3-oxovalerate in formamide is placed in a reaction vessel.
-
Ammonia gas is passed through the solution with cooling, ensuring the temperature does not exceed 50 °C, until the solution is saturated.
-
Residual ammonia is removed by purging with nitrogen gas and applying a vacuum.
-
Sodium methoxide in methanol is added to the reaction mixture.
-
An additional volume of formamide is added, and the mixture is heated at 50 °C for 3 hours.
-
Volatile components are removed under vacuum.
-
The residue is taken up in water, and the pH is adjusted to 6 with hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The organic extracts are combined, dried, and concentrated to yield the crude product.
-
The crude product is purified by recrystallization, for example, from cold acetone.
Note: This is a generalized procedure, and specific reaction conditions, stoichiometry, and purification methods may need to be optimized for the synthesis of this compound.
Biological and Medicinal Chemistry Context
Pyrimidine derivatives are of significant interest in drug discovery due to their wide range of biological activities. They are known to act as:
The specific biological activities of this compound are not extensively documented in publicly available literature. However, the pyrimidine scaffold is a well-established pharmacophore. The chloro- and alkyl-substituents at the 5- and 6-positions, respectively, provide vectors for further chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.
A general workflow for the initial stages of a drug discovery project involving a pyrimidine scaffold is illustrated below.
Caption: Drug discovery workflow for pyrimidine-based compounds.
Conclusion
This compound is a chemical entity with a confirmed CAS number, indicating its synthesis and characterization have been documented. However, a deep dive into its specific properties and applications is hampered by the limited availability of public research data. By examining the closely related 5-chloro-6-methylpyrimidin-4-ol and general synthetic methodologies for this class of compounds, researchers can infer potential synthetic routes and biological applications. The pyrimidine core remains a highly privileged scaffold in medicinal chemistry, and derivatives such as this compound represent valuable starting points for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully elucidate its potential.
References
- 1. This compound - CAS:130129-58-7 - 阿镁生物 [amaybio.com]
- 2. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 3. molecularinfo.com [molecularinfo.com]
- 4. 5-CHLORO-6-METHYLPYRIMIDIN-4(1H)-ONE | 7752-72-9 [chemicalbook.com]
- 5. 5-CHLORO-6-METHYLPYRIMIDIN-4-OL [chemicalbook.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. benchchem.com [benchchem.com]
Navigating the Solubility Landscape of 5-Chloro-6-ethylpyrimidin-4-OL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Solubility Data Summary
A critical aspect of characterizing any chemical compound is understanding its solubility in various solvents. This information is fundamental for a range of applications, from reaction chemistry to formulation development. At present, specific quantitative solubility data for 5-Chloro-6-ethylpyrimidin-4-OL has not been identified in published scientific literature.
To facilitate a standardized approach to determining and reporting the solubility of this compound, the following table structure is recommended for presenting empirically determined data.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| Water | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Methanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively and qualitatively assess the solubility of this compound.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, etc.)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the samples to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve.
-
Calculate the solubility in g/L or mol/L.
Qualitative Solubility Assessment
This method provides a rapid, preliminary assessment of a compound's solubility in various solvents.[2][3][4]
Objective: To qualitatively classify the solubility of this compound as soluble, partially soluble, or insoluble in different solvents.
Materials:
-
This compound (solid)
-
A range of solvents (polar and non-polar)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 0.1 mL) to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has completely dissolved, add another portion of the solvent and repeat the process until a significant amount has been added (e.g., up to 1 mL).
-
Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental Workflow for Solubility Determination.
This guide provides a robust framework for researchers to systematically determine and report the solubility of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is valuable to the broader scientific community.
References
In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-chloro-6-methylpyrimidin-4-ol. Due to the limited availability of extensive experimental data for this specific compound in publicly accessible literature, this document combines reported data with predicted properties and established experimental methodologies for analogous pyrimidine derivatives. This guide is intended to be a valuable resource for professionals engaged in the research and development of pyrimidine-based compounds.
Core Physical Properties
The physical characteristics of 5-chloro-6-methylpyrimidin-4-ol are foundational to its handling, formulation, and behavior in biological systems. While a complete experimental profile is not available, the following data has been compiled from various sources.
Quantitative Physical Data
A summary of the available quantitative data for 5-chloro-6-methylpyrimidin-4-ol is presented in Table 1. It is important to note that apart from the melting point, other values are largely predicted or extrapolated from related structures.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₅ClN₂O | - |
| Molecular Weight | 144.56 g/mol | - |
| Melting Point | 181-184 °C | Experimental |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
Table 1: Summary of Quantitative Physical Data for 5-chloro-6-methylpyrimidin-4-ol
Tautomerism in 5-Chloro-6-methylpyrimidin-4-ol
A critical aspect of the chemistry of 4-hydroxypyrimidines is their existence in tautomeric forms. 5-chloro-6-methylpyrimidin-4-ol is expected to exist in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(1H)-one) forms. The predominance of one tautomer over the other is influenced by factors such as the solvent, pH, and temperature. In many pyrimidine systems, the keto tautomer is the more stable form.
Caption: Tautomeric equilibrium between the enol and keto forms of 5-chloro-6-methylpyrimidin-4-ol.
Experimental Protocols
Detailed experimental protocols for the characterization of 5-chloro-6-methylpyrimidin-4-ol are not widely published. However, standard methodologies for determining the physical properties of pyrimidine derivatives can be applied.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Gallenkamp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample needs to be powdered)
Procedure:
-
Ensure the sample of 5-chloro-6-methylpyrimidin-4-ol is dry and finely powdered.
-
Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (around 170 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its application in different experimental and formulation contexts.
Apparatus and Reagents:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Spatula
-
Solvents: Water, Ethanol, Dimethyl Sulfoxide (DMSO), Chloroform, Hexane
Procedure:
-
Add approximately 10 mg of 5-chloro-6-methylpyrimidin-4-ol to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is considered soluble at that concentration.
-
If the solid has not fully dissolved, the mixture can be gently heated to assess for any change in solubility with temperature.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Instrumentation and Reagents:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure for ¹H and ¹³C NMR:
-
Dissolve 5-10 mg of 5-chloro-6-methylpyrimidin-4-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
Process the ¹³C spectrum similarly to the ¹H spectrum.
Caption: General workflow for NMR spectroscopic analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like pyrimidines.
Instrumentation and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Spectroscopic grade solvents (e.g., Ethanol, Methanol, Water)
Procedure:
-
Prepare a stock solution of 5-chloro-6-methylpyrimidin-4-ol of a known concentration in a suitable spectroscopic grade solvent.
-
Prepare a series of dilutions from the stock solution.
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Record the UV-Vis spectrum of each dilution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
If quantitative analysis is required, a calibration curve of absorbance versus concentration can be constructed.
Biological Context and Signaling Pathways
While specific biological activities for 5-chloro-6-methylpyrimidin-4-ol are not well-documented in the public domain, the pyrimidine scaffold is a well-established pharmacophore in a multitude of therapeutic areas. Pyrimidine derivatives are known to act as kinase inhibitors, antimicrobial agents, and anticancer drugs. The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways.
Given the structural features of 5-chloro-6-methylpyrimidin-4-ol, it could potentially interact with various kinases. The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Caption: A conceptual diagram illustrating the potential mechanism of kinase inhibition by a pyrimidine-based compound.
Conclusion
This technical guide has summarized the available physical property data for 5-chloro-6-methylpyrimidin-4-ol and provided standardized experimental protocols for its further characterization. While there is a lack of extensive experimental data and documented biological activity for this specific molecule, its structural similarity to other biologically active pyrimidines suggests potential for further investigation in drug discovery and development. The methodologies and conceptual frameworks presented here offer a solid foundation for researchers to build upon in their exploration of this and related compounds.
An In-depth Technical Guide to Tautomerism in Substituted Pyrimidin-4-ol Compounds
For Researchers, Scientists, and Drug Development Professionals
Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] For heterocyclic compounds like substituted pyrimidin-4-ols, understanding the predominant tautomeric form is critical as it significantly influences a molecule's physicochemical properties, biological activity, and interaction with target macromolecules.[1] This guide provides a comprehensive overview of the tautomeric equilibria in substituted pyrimidin-4-ol systems, detailing the influential factors, quantitative analysis, and experimental methodologies.
The Tautomeric Equilibrium: Lactam vs. Lactim Forms
Substituted pyrimidin-4-ol compounds primarily exist in a tautomeric equilibrium between the lactam (keto or pyrimidinone) and lactim (enol or hydroxypyrimidine) forms.[1] The equilibrium involves the migration of a proton between the nitrogen atom at position 1 or 3 and the exocyclic oxygen atom at position 4. This results in two potential lactam forms (1H- and 3H-pyrimidinone) and one lactim form (4-hydroxypyrimidine).
The relative stability and, therefore, the predominant tautomeric form, is dictated by a delicate balance of several factors, including the electronic nature of substituents, solvent polarity, pH, and temperature.[2][3]
Factors Influencing Tautomeric Equilibrium
2.1. Substituent Effects:
The electronic properties of substituents on the pyrimidine ring can significantly alter the relative stabilities of the tautomers. Electron-withdrawing groups tend to favor the lactam form, while electron-donating groups can shift the equilibrium towards the lactim form. This is due to the substituents' influence on the acidity of the N-H and O-H protons and the overall electron distribution within the aromatic system.
2.2. Solvent Effects:
The polarity of the solvent plays a crucial role in determining the tautomeric preference.[2]
-
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water and DMSO, tend to stabilize the more polar lactam (keto) form through intermolecular hydrogen bonds.[2] In aqueous solutions, the pyrimidinone form is often predominant.[2]
-
Non-polar Solvents: In non-polar solvents, the less polar lactim (enol) form can be more favored.[2]
2.3. pH:
The pH of the solution can influence the ionization state of the pyrimidin-4-ol, which in turn affects the tautomeric equilibrium. The pKa values of the compound are crucial in determining which species (cationic, neutral, or anionic) predominates at a given pH, and each of these species will have its own set of tautomeric possibilities.[4]
Quantitative Analysis of Tautomeric Ratios
The precise determination of the ratio of tautomers under different conditions is essential for understanding the behavior of a substituted pyrimidin-4-ol. Spectroscopic and computational methods are the primary tools for this quantitative analysis.
While specific quantitative data for a wide range of substituted pyrimidin-4-ols is dispersed throughout the literature, the following table summarizes the general trends and provides illustrative examples. It is important to note that the exact ratios are highly dependent on the specific compound and experimental conditions.
| Compound/Substituent | Solvent | Predominant Tautomer(s) | Method of Determination | Reference |
| 4-Hydroxypyrimidine | Aqueous Solution | Lactam forms (1H- and 3H- in approx. equal amounts) | Ionization Constants, UV Spectroscopy | [5] |
| 4-Hydroxypyrimidine | Gas Phase | Lactim (4-hydroxypyrimidine) more stable than 4-pyridone | Ab initio calculations | [6] |
| 2-Amino-5,6-dimethylpyrimidin-4-one | Aqueous Solution | 1H-keto and 3H-keto tautomers observed in solid state | X-ray Crystallography, IR Spectroscopy | [7] |
| Ureidopyrimidinone (UPy) derivatives | Solution & Solid State | 4[1H]-pyrimidinone (keto) form stabilized | ¹H NMR, Single-Crystal X-ray Diffraction | [8] |
| 5-Fluorouracil | Aqueous Solution | Diketo form is almost exclusively present | Computational Studies | [9] |
Experimental Protocols for Tautomerism Studies
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for identifying and quantifying tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[10]
-
Objective: To determine the ratio of tautomers in different solvents.
-
Methodology:
-
Sample Preparation: Prepare NMR samples of the substituted pyrimidin-4-ol (typically 5-10 mg) in a series of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).[2]
-
Data Acquisition: Acquire ¹H NMR spectra for each sample under standardized conditions (e.g., constant temperature).[2]
-
Data Analysis:
-
Identify the distinct sets of signals corresponding to each tautomer.
-
Integrate the signals of non-exchangeable protons that are unique to each tautomer.
-
Calculate the ratio of the tautomers from the integral values.[1]
-
-
4.2. Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to study tautomeric equilibria by observing changes in absorption spectra as a function of solvent or pH.[1] The different electronic configurations of the lactam and lactim forms result in different absorption maxima (λmax).[1]
-
Objective: To observe the shift in tautomeric equilibrium with solvent polarity.
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., dioxane).[1]
-
Solvent Series Preparation: Create a series of solutions with varying solvent polarities by mixing the stock solution with different amounts of a polar solvent (e.g., water).[1]
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution.[1]
-
Data Analysis: Analyze the shifts in λmax or the appearance of new absorption bands, which correlate to changes in the tautomeric equilibrium. The equilibrium constant (K_T) can be calculated from the absorbance data.[1]
-
4.3. Computational Chemistry:
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvent models).[4][11]
-
Objective: To calculate the relative energies of the different tautomers.
-
Methodology:
-
Structure Generation: Build the 3D structures of all possible tautomers.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the Gibbs free energy for each tautomer using an appropriate level of theory (e.g., B3LYP/6-311++G(d,p)) and basis set.[3][11] Solvent effects can be included using models like the SM8 model.[4]
-
Data Analysis: The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable. The relative populations of the tautomers at a given temperature can be estimated using the Boltzmann distribution.[3]
-
Visualizing Tautomerism and Experimental Workflows
Caption: Tautomeric equilibrium in substituted pyrimidin-4-ol systems.
Caption: Workflow for the analysis of pyrimidin-4-ol tautomerism.
Significance in Drug Development
The tautomeric state of a pyrimidin-4-ol derivative is of paramount importance in medicinal chemistry. Different tautomers exhibit distinct:
-
Receptor Binding: The arrangement of hydrogen bond donors and acceptors changes between tautomers, which can dramatically alter the binding affinity and selectivity for a biological target.[1]
-
Physicochemical Properties: Tautomers can have different solubilities, lipophilicities, and pKa values, all of which affect the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.
-
Metabolic Stability: The reactivity and metabolic fate of a molecule can be dependent on its tautomeric form.
Therefore, a thorough understanding and characterization of the tautomeric landscape of substituted pyrimidin-4-ols are essential for the rational design and optimization of novel therapeutics. The ability to control or predict the predominant tautomer allows for more accurate structure-activity relationship (SAR) studies and the development of drug candidates with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Chloropyrimidines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Their importance lies in the reactivity of the chlorine substituent, which can be readily displaced by various nucleophiles, allowing for the facile introduction of diverse functional groups onto the pyrimidine core. This guide provides an in-depth review of the core synthetic methodologies for preparing chloropyrimidines, complete with detailed experimental protocols, quantitative data for comparison, and logical pathway visualizations to aid in synthetic strategy and development.
Core Synthetic Strategies
The synthesis of chloropyrimidines can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The most prevalent methods include the direct chlorination of pyrimidinones and their derivatives, the Sandmeyer reaction of aminopyrimidines, and multi-step syntheses involving ring formation followed by chlorination.
Chlorination of Hydroxypyrimidines and Tautomers
The most common and well-established method for synthesizing chloropyrimidines is the direct chlorination of their corresponding hydroxy (or oxo/keto tautomers such as uracils, barbituric acid, and pyrimidones) precursors. The reagent of choice for this transformation is typically phosphorus oxychloride (POCl₃), often in the presence of a base.
This reaction proceeds through the conversion of the hydroxyl group into a better leaving group by phosphorylation, followed by nucleophilic substitution by a chloride ion. The use of a tertiary amine base, such as pyridine, N,N-dimethylaniline, or N,N-diisopropylethylamine, is often employed to neutralize the generated HCl and to catalyze the reaction.
Protocol 1.1: Synthesis of 2,4-Dichloropyrimidine from Uracil using POCl₃ and Pyridine (Solvent-Free)
This protocol is adapted from a large-scale, environmentally conscious method.[1]
-
Materials: 2,4-Dihydroxypyrimidine (Uracil), Phosphorus oxychloride (POCl₃), Pyridine.
-
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add 2,4-dihydroxypyrimidine (0.3 moles).
-
In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group).[1]
-
Securely seal the reactor and heat to 160°C for 2 hours.[1]
-
After cooling completely to room temperature, cautiously open the reactor in a well-ventilated fume hood.
-
Slowly pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. This quenching process is highly exothermic.
-
Neutralize the mixture to a pH of 8-9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.[2]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 2,4-dichloropyrimidine.
-
The product can be further purified by distillation or recrystallization.
-
Protocol 1.2: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid
-
Materials: Barbituric acid, Phosphorus oxychloride (POCl₃), N-methyl-2-pyrrolidone (NMP), Phosphorus trichloride (PCl₃), Chlorine (Cl₂).
-
Procedure:
-
In a four-necked flask, place 500 ml (5.5 mol) of phosphorus oxychloride and add 128.1 g (1 mol) of barbituric acid while stirring.
-
Add 2.5 ml (0.026 mol) of N-methyl-2-pyrrolidone (NMP).
-
Stir the reaction mixture for 7 hours at 80°C.
-
Add 262 ml (3 mol) of phosphorus trichloride.
-
Subsequently, add 213.0 g (3 mol) of chlorine over a period of 4 hours.[3]
-
After the addition is complete, heat the mixture under reflux until HCl evolution ceases.
-
The 2,4,6-trichloropyrimidine is then isolated by distillation under vacuum.
-
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Uracil | 2,4-Dichloropyrimidine | POCl₃, Pyridine | 160 | 2 | >80[4] |
| Uracil | 2,4-Dichloropyrimidine | POCl₃, Triethylamine HCl, PCl₅ | 110-120 | 2 | 91.7[5] |
| 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | POCl₃, N,N-dimethylcyclohexylamine, PCl₅ | 95-100 | 3 | Not specified |
| Barbituric Acid | 2,4,6-Trichloropyrimidine | POCl₃, Dimethylaniline | Reflux | Not specified | 85 |
| Barbituric Acid | 2,4,6-Trichloropyrimidine | POCl₃, PCl₃, Cl₂, NMP | 80 then reflux | 7 then 4 | 92.4[3] |
Sandmeyer Reaction of Aminopyrimidines
The Sandmeyer reaction provides a valuable route to chloropyrimidines from their amino-substituted counterparts. This two-step process involves the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding chloropyrimidine.
Protocol 2.1: Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine [6]
-
Materials: 2-Aminopyrimidine, Concentrated hydrochloric acid, Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Ether, Anhydrous sodium sulfate, Isopentane.
-
Procedure:
-
In a 3-L three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, place 500 mL of concentrated hydrochloric acid and cool to 0°C.
-
Portionwise, add 142 g (1.5 moles) of 2-aminopyrimidine with stirring until a homogeneous solution is obtained.
-
Cool the solution to -15°C.
-
Prepare a cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water.
-
Add the sodium nitrite solution dropwise to the 2-aminopyrimidine solution over 55 minutes, maintaining the reaction temperature between -15°C and -10°C.
-
Stir the solution for an additional hour, allowing the temperature to rise to -5°C.
-
Carefully neutralize the mixture to approximately pH 7 with a 30% solution of sodium hydroxide, ensuring the temperature does not exceed 0°C.
-
Collect the solid that forms (a mixture of 2-chloropyrimidine and sodium chloride) by filtration.
-
Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.
-
Extract the cold aqueous filtrate with four 75-mL portions of ether.
-
Combine all ether extracts and dry over anhydrous sodium sulfate.
-
Remove the ether by evaporation and recrystallize the residue from isopentane to give white crystals of 2-chloropyrimidine.
-
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminopyrimidine | 2-Chloropyrimidine | HCl, NaNO₂, NaOH | -15 to 0 | ~2 | 26-27[6] |
Synthesis via Vilsmeier-Haack Reagent
The Vilsmeier-Haack reagent, typically a chloroiminium salt formed from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is primarily known as a formylating agent for electron-rich aromatic and heteroaromatic compounds.[2] However, in the context of hydroxypyrimidine chemistry, the Vilsmeier-Haack reagent can facilitate chlorination. The reaction likely proceeds through the formation of a reactive intermediate upon reaction of the pyrimidinone with the Vilsmeier reagent, which is then susceptible to chloride attack. It is important to note that formylation of the pyrimidine ring can be a competing reaction.
While a direct, one-pot conversion of a hydroxypyrimidine to a chloropyrimidine solely using a pre-formed Vilsmeier reagent is not the most common method, the use of DMF in conjunction with POCl₃ for chlorination effectively involves the in-situ formation of the Vilsmeier reagent, which then participates in the chlorination process.
Synthesis from Malononitrile
The synthesis of chloropyrimidines can also be achieved by first constructing the pyrimidine ring from acyclic precursors, followed by a chlorination step. One common approach involves the condensation of malononitrile with urea or a urea derivative. This typically forms an aminopyrimidine or a dihydroxypyrimidine, which can then be converted to the corresponding chloropyrimidine using the methods described above (e.g., Sandmeyer reaction or chlorination with POCl₃).
Protocol 4.1: Two-Step Synthesis of 4,6-Dichloropyrimidine from Diethyl Malonate and Formamide
This method first constructs the dihydroxypyrimidine ring, which is then chlorinated.
-
Materials: Formamide, Absolute ethanol, Sodium ethoxide, Diethyl malonate, Hydrochloric acid, Dichloroethane, Thionyl chloride, Chlorination catalyst.
-
Procedure:
-
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
-
Feed formamide, absolute ethanol, and sodium ethoxide into a reaction vessel.
-
Stir and heat the mixture.
-
Dropwise, add diethyl malonate and then reflux.
-
Recover the ethanol by distillation.
-
Add hydrochloric acid solution until the pH of the reaction mixture is between 2 and 6.
-
Cool the mixture, and collect the precipitated 4,6-dihydroxypyrimidine by centrifugation, followed by drying.
-
-
Step 2: Synthesis of 4,6-Dichloropyrimidine
-
In a new reaction vessel, add the 4,6-dihydroxypyrimidine, dichloroethane, and a chlorination catalyst.
-
Stir and slowly heat the mixture to reflux.
-
Dropwise, add thionyl chloride and maintain the temperature.
-
After the reaction is complete, cool the mixture and recover the dichloroethane.
-
The crude 4,6-dichloropyrimidine is then purified.[7]
-
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical relationships between the key starting materials and the resulting chloropyrimidines via the different synthetic methodologies discussed.
Caption: Major synthetic routes to chloropyrimidines.
Experimental Workflows
The following diagram outlines a general experimental workflow for the synthesis of a chloropyrimidine from a hydroxypyrimidine precursor, which is a widely used industrial and laboratory method.
Caption: General workflow for chloropyrimidine synthesis.
Conclusion
The synthesis of chloropyrimidines is a well-established field with several reliable and scalable methods. The choice of synthetic route largely depends on the availability of starting materials, the desired substitution pattern on the pyrimidine ring, and the scale of the reaction. The chlorination of hydroxypyrimidines with phosphorus oxychloride remains the most versatile and widely used method. The Sandmeyer reaction offers a viable alternative when the corresponding aminopyrimidine is readily accessible. For more complex chloropyrimidines, a convergent approach involving the initial synthesis of the pyrimidine ring followed by chlorination is often employed. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize a wide range of chloropyrimidine derivatives for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 5-Chloro-6-ethylpyrimidin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-6-ethylpyrimidin-4-ol is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its strategic placement of a reactive chlorine atom and an ethyl group on the pyrimidine core allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of novel therapeutic agents. The pyrimidine moiety is a common feature in a wide range of biologically active compounds, including kinase inhibitors, antiviral agents, and other targeted therapies. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in drug discovery and development.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and immunology. The chloro substituent at the 5-position serves as a key handle for introducing various functionalities through cross-coupling reactions or nucleophilic substitutions, enabling the exploration of structure-activity relationships (SAR).
Kinase Inhibitors
The pyrimidine scaffold is a well-established core for the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site. Derivatives of this compound have been investigated as inhibitors of various kinases, including:
-
MAP4K1 (HPK1) Inhibitors: As detailed in patent WO2022167627A1, derivatives of 5-chloro-6-ethylpyrimidin-4-one have been synthesized and identified as potent inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1). MAP4K1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy.
-
Phosphoinositide 3-kinase (PI3K) and mTOR Inhibitors: The broader class of chloropyrimidine derivatives has been extensively explored for the development of PI3K and mTOR inhibitors, which are key components of a signaling pathway frequently dysregulated in cancer.
-
Other Kinase Targets: The versatility of the this compound scaffold allows for its adaptation to target other kinases, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 9 (CDK9), and Src/Abl, by modifying the substituents at the chloro and other positions.[1][2][3]
Antiviral Agents
5-Halogenated pyrimidine derivatives have been investigated for their antiviral properties. For instance, 5-chloro-substituted 2,4-diaminopyrimidine derivatives have demonstrated pronounced antiretroviral activity.[4] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antiviral drugs.
Data Presentation: Biological Activity of a Representative Derivative
The following table summarizes the biological activity of a representative compound synthesized from a close analog of this compound, as described in patent WO2022167627A1.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| Example 1 (from WO2022167627A1) | MAP4K1 (HPK1) | < 100 | Biochemical Assay |
Experimental Protocols
Protocol 1: Synthesis of a MAP4K1 Inhibitor Precursor from this compound
This protocol describes a multi-step synthesis of a key intermediate for a MAP4K1 inhibitor, adapted from the procedures outlined in patent WO2022167627A1.
Step 1: Chlorination of this compound
-
To a solution of this compound (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-diisopropylethylamine (1.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,5-dichloro-6-ethylpyrimidine.
Step 2: Suzuki-Miyaura Cross-Coupling
-
To a degassed solution of 4,5-dichloro-6-ethylpyrimidine (1.0 eq) and a suitable arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (2.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired 4-aryl-5-chloro-6-ethylpyrimidine.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of the 4-aryl-5-chloro-6-ethylpyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired amine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C for 6 hours.
-
Cool the mixture, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield the final intermediate.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radioisotope incorporation).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizations
Caption: A generalized experimental workflow for the synthesis and biological evaluation of derivatives of this compound.
Caption: The role of MAP4K1 (HPK1) in T-cell receptor signaling and its inhibition by a derivative of this compound.
References
- 1. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2022167627A1 - Map4k1 inhibitors - Google Patents [patents.google.com]
- 3. WO2020101736A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on chloropyrimidines. This class of reaction is fundamental in medicinal chemistry and drug development for the synthesis of a diverse array of biologically active compounds. The pyrimidine scaffold is a privileged structure found in numerous FDA-approved drugs, and its functionalization via nucleophilic substitution is a key strategy for modulating pharmacological properties.[1]
The electron-deficient nature of the pyrimidine ring, enhanced by the presence of one or more chloro substituents, facilitates the attack of various nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. This document outlines protocols for reactions with common nucleophiles such as amines, thiols, and alcohols, and discusses factors influencing regioselectivity in di- and tri-substituted chloropyrimidines.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for nucleophilic substitution reactions on various chloropyrimidine substrates. These tables are intended to provide a comparative overview of reaction conditions and expected yields.
Table 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyrimidines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Substituted Amine | Triethylamine | - (Solvent-free) | 80–90 | Monitored by TLC | Good to Excellent |
| 2 | Primary/Secondary Amines | DIPEA | Ethanol | 120 (Microwave) | 0.17-0.5 | 72-83[2] |
| 3 | Thiol | NaH | DMF | 25-80 | 1-12 | Not specified |
| 4 | Alcohol | NaH | Alcohol/DMF | RT to reflux | 1-24 | Not specified |
Table 2: Amination of 2-Chloropyrimidines [1]
| Entry | Amine | Method | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Substituted Amine | SNAr (Solvent-free) | Triethylamine | None | 80–90 | Monitored by TLC | Good to Excellent[1] |
| 2 | Morpholine | SNAr | KF | Water | 100 | 17 | 84[3] |
| 3 | Piperidine | SNAr | KF | Water | 100 | 17 | 93[3] |
| 4 | Pyrrolidine | SNAr | KF | Water | 100 | 17 | 76[3] |
| 5 | Various Amines | Microwave-Assisted | Triethylamine | Propanol | 120-140 | 0.25-0.5 | Not specified[4] |
| 6 | Aryl and Heteroaryl Amines | Buchwald-Hartwig | NaOt-Bu | Toluene/Dioxane | 80-120 | Monitored by TLC/LC-MS | Not specified[1] |
Table 3: Regioselectivity in Nucleophilic Substitution of 2,4-Dichloropyrimidine
| Nucleophile | Conditions | Major Product | Reference |
| Primary Alkyl Amine | Et3N, THF, rt | 3:1 mixture (C4:C2 substitution) | [5] |
| N-(acetyl)-phenylenediamine | Not specified | Exclusive C4 substitution | [5] |
| N-phenylpiperazine | Microwave, Ethanol | C4 substitution | [5] |
| N-phenylpiperazine | Microwave, Dioxane | C2 substitution | [5] |
| Thiols | Basic or weakly acidic | C4 substitution | [6] |
| Tertiary Amines (on 5-substituted-2,4-dichloropyrimidines) | Various | C2 substitution | [7][8] |
Note: The regioselectivity of nucleophilic attack on 2,4-dichloropyrimidine is influenced by the nature of the nucleophile, solvent, and other substituents on the pyrimidine ring. Generally, substitution occurs preferentially at the C4 position.[5][6][9] However, specific conditions can be employed to favor substitution at the C2 position.[5]
Experimental Protocols
The following are detailed methodologies for key experiments involving nucleophilic substitution on chloropyrimidines.
Protocol 1: General Procedure for Amination of Chloropyrimidines (Conventional Heating)
This protocol is applicable to the reaction of various primary and secondary amines with chloropyrimidines.
Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1–1.5 equiv)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5–2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or Ethanol)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 equiv), the amine nucleophile (1.0-1.2 equiv), and a suitable anhydrous solvent.[10]
-
Add the base (1.5-2.0 equiv) to the reaction mixture.[10]
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up, typically by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminopyrimidine.
Protocol 2: Microwave-Assisted Amination of Chloropyrimidines
Microwave-assisted synthesis can significantly reduce reaction times.[1][2]
Materials:
-
Chloropyrimidine derivative (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Base (e.g., DIPEA, 1.1 equiv)
-
Solvent (e.g., Ethanol)
-
Microwave reaction vial
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the chloropyrimidine derivative (1.0 equiv), the amine nucleophile (1.1 equiv), the base (e.g., DIPEA, 1.1 equiv), and the solvent (e.g., ethanol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[1][2]
-
Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Perform an aqueous work-up and purification as described in Protocol 1.
Protocol 3: Reaction of Chloropyrimidines with Thiols
This protocol details the formation of 4-(alkyl/arylthio)pyrimidines.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Thiol (1.1 equiv)
-
Base (e.g., NaH, 1.1 equiv)
-
Anhydrous solvent (e.g., DMF, THF)
-
Reaction vessel
-
Standard work-up and purification reagents and equipment
Procedure:
-
Prepare the thiolate by dissolving the thiol (1.1 equiv) in a solution of the base (1.1 equiv) in the chosen solvent at room temperature.
-
Add the 4-chloropyrimidine derivative (1.0 equiv) to the thiolate solution.
-
Stir the reaction mixture at room temperature or heat as required (typically 25–80 °C) for the necessary duration (1–12 h).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography.
Protocol 4: Reaction of Chloropyrimidines with Alcohols
This protocol describes the synthesis of 4-alkoxypyrimidines.
Materials:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Alcohol (1.1 equiv or as solvent)
-
Base (e.g., NaH, 1.1 equiv)
-
Anhydrous solvent (if alcohol is not the solvent)
-
Reaction vessel under an inert atmosphere
-
Standard work-up and purification reagents and equipment
Procedure:
-
Generate the alkoxide in situ by carefully adding the base (1.1 equiv) to the alcohol (which can also serve as the solvent) under an inert atmosphere (e.g., nitrogen or argon). If using a different solvent, dissolve the alcohol (1.1 equiv) in the solvent before adding the base.
-
Add the 4-chloropyrimidine derivative (1.0 equiv) to the alkoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1–24 h).
-
Monitor the reaction's progress.
-
Upon completion, perform an aqueous work-up.
-
Extract the product with a suitable organic solvent, dry the organic phase, concentrate, and purify the crude product by column chromatography or distillation.
Visualizations
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The accepted mechanism for this transformation is a two-step addition-elimination process.
Caption: General mechanism of nucleophilic aromatic substitution on chloropyrimidine.
Experimental Workflow: General Protocol
A typical experimental procedure for nucleophilic substitution on chloropyrimidines is outlined below.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [wap.guidechem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: 5-Chloro-6-ethylpyrimidin-4-ol as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Chloro-6-ethylpyrimidin-4-ol as a key intermediate in the synthesis of biologically active molecules, particularly focusing on its application in the development of kinase inhibitors. Detailed protocols for its synthesis and subsequent elaboration into a drug-like scaffold are provided, along with data presentation and visualizations to support its application in drug discovery programs.
Introduction
The pyrimidine scaffold is a privileged core structure in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal framework for designing enzyme inhibitors and receptor modulators. The strategic functionalization of the pyrimidine ring is crucial for achieving desired potency, selectivity, and pharmacokinetic properties. This compound is a valuable building block that offers multiple reaction sites for chemical modification, making it a versatile intermediate for the synthesis of diverse compound libraries. The presence of a chlorine atom at the 5-position and an ethyl group at the 6-position provides a unique substitution pattern that can be exploited to fine-tune the biological activity of the final compounds.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its conversion to a more reactive 4,5-dichloro-6-ethylpyrimidine intermediate. This di-chloro derivative serves as a versatile scaffold for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functionalities at the C4 and C2/C5 positions of the pyrimidine ring. This approach is particularly relevant for the synthesis of kinase inhibitors, where a substituted pyrimidine core often serves as a hinge-binding motif.
A prime example of a relevant therapeutic target is the dual inhibition of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key drivers in certain types of non-small cell lung cancer (NSCLC).[1] The general structure of many ALK/EGFR inhibitors features a substituted pyrimidine core.
Experimental Protocols
Protocol 1: Synthesis of this compound (1)
This protocol describes a plausible synthesis of the title compound based on the well-established cyclocondensation reaction to form the pyrimidine ring.
Reaction Scheme:
Materials:
-
Diethyl 2-chloro-3-oxopentanoate
-
Formamidine acetate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at room temperature, add formamidine acetate (1.0 eq).
-
Stir the mixture for 15 minutes to form the free base of formamidine.
-
Add diethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.
-
Dissolve the residue in water and acidify to pH 5-6 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield this compound (1).
Protocol 2: Synthesis of 4,5-Dichloro-6-ethylpyrimidine (2)
This protocol details the conversion of the pyrimidin-4-ol to the more reactive 4,5-dichloro intermediate.
Reaction Scheme:
Materials:
-
This compound (1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Suspend this compound (1) (1.0 eq) in dichloromethane.
-
Add N,N-Diisopropylethylamine (1.2 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 4,5-Dichloro-6-ethylpyrimidine (2).
Protocol 3: Synthesis of a Hypothetical Kinase Inhibitor Scaffold (4)
This protocol illustrates the use of the dichloro intermediate in a sequential SNAr reaction to build a core structure relevant to kinase inhibitors.
Reaction Scheme:
Materials:
-
4,5-Dichloro-6-ethylpyrimidine (2)
-
2-(Isopropylsulfonyl)aniline
-
Aniline
-
DIPEA
-
n-Butanol or Dioxane
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for the second SNAr if required.
-
Cesium carbonate (Cs₂CO₃)
Procedure:
Step 1: First SNAr Reaction
-
Dissolve 4,5-Dichloro-6-ethylpyrimidine (2) (1.0 eq) and 2-(isopropylsulfonyl)aniline (1.05 eq) in n-butanol.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the monosubstituted intermediate (3).
Step 2: Second SNAr Reaction (Buchwald-Hartwig or SNAr)
-
To a solution of intermediate (3) (1.0 eq) and aniline (1.1 eq) in dioxane, add Cs₂CO₃ (2.0 eq).
-
Degas the mixture with argon or nitrogen.
-
Add the palladium catalyst and ligand.
-
Heat the reaction to 100 °C for 8-16 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final kinase inhibitor scaffold (4).
Data Presentation
The following tables summarize typical quantitative data expected from the described synthetic protocols and the biological activity of a representative final compound.
Table 1: Summary of Synthetic Protocol Data
| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound (1) | Diethyl 2-chloro-3-oxopentanoate | Formamidine acetate, NaOEt | Ethanol | Reflux | 4-6 | 60-75 | >95 |
| 2 | 4,5-Dichloro-6-ethylpyrimidine (2) | This compound (1) | POCl₃, DIPEA | DCM | Reflux | 2-4 | 75-85 | >98 |
| 3a | Intermediate (3) | 4,5-Dichloro-6-ethylpyrimidine (2) | 2-(Isopropylsulfonyl)aniline, DIPEA | n-Butanol | 120 | 12-24 | 50-65 | >97 |
| 3b | Kinase Inhibitor Scaffold (4) | Intermediate (3) | Aniline, Pd catalyst, Cs₂CO₃ | Dioxane | 100 | 8-16 | 45-60 | >99 |
Table 2: Biological Activity of a Representative Kinase Inhibitor
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based GI₅₀ (nM) |
| Scaffold (4) Analog | ALK | 5.2 | H3122 (ALK+) | 25 |
| Scaffold (4) Analog | EGFR (L858R/T790M) | 12.8 | H1975 (EGFR mutant) | 88 |
| Crizotinib (Control) | ALK | 3.5 | H3122 (ALK+) | 20 |
| Osimertinib (Control) | EGFR (L858R/T790M) | 1.1 | H1975 (EGFR mutant) | 15 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of a kinase inhibitor scaffold.
ALK/EGFR Signaling Pathway
Caption: Simplified ALK and EGFR signaling pathways and point of inhibition.
References
Application of Pyrimidine Derivatives in Anticancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a fundamental heterocyclic motif present in the nucleobases of DNA and RNA, making it a privileged structure in medicinal chemistry.[1][2][3] Its inherent ability to interact with various biological targets has led to the development of a multitude of pyrimidine derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects.[2][4] These compounds exert their antineoplastic activity through diverse mechanisms, such as inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest.[2][5][6] This document provides an overview of the application of pyrimidine derivatives in anticancer research, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Featured Pyrimidine Derivatives and their Anticancer Activity
The anticancer efficacy of pyrimidine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following table summarizes the in vitro anticancer activity of several recently developed pyrimidine derivatives.
| Compound ID/Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| RDS 3442 Derivative (2a) | Glioblastoma, Triple-Negative Breast Cancer, Colon Cancer | 5 - 8 (at 48h) | Inhibition of replication, negative regulation of cell cycle progression, induction of apoptosis | [5][7] |
| Pyrido[2,3-d]pyrimidine (2d) | A549 (Non-small cell lung cancer) | < 50 | Cytotoxic effects | [8] |
| Pyrazolo[3,4-d]pyrimidine (4) | HT-29 (Colorectal adenocarcinoma), A549, MCF-7 (Breast carcinoma) | 5.36 - 9.09 | EGFR-TK inhibition | [9] |
| Tetralin-6-yl pyrimidine (3) | HepG2 (Liver cancer), MCF-7 (Breast cancer) | 5.50 (HepG2), 7.29 (MCF-7) | Dual activity against liver and breast cancer | [1] |
| Thiadiazolo thieno[3,2-e]pyrimidine derivative | Lung, Breast, and other cancers | Not specified | Antiproliferative | [1] |
| N-(pyridin-3-yl) pyrimidin-4-amine (17) | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | CDK2 inhibitor, induces cell cycle arrest and apoptosis | [2] |
| Pyrrolo[2,3-d]pyrimidin-4-one derivative (20) | CHP-212 (Neuroblastoma) | Not specified | USP7 inhibitor, induces p53 and p21 accumulation, G1 phase arrest, and apoptosis | [2] |
| R2 Derivative | PanC-1 (Pancreatic Cancer) | 52.68 µg/mL | Cytotoxicity | [10] |
Signaling Pathways Targeted by Pyrimidine Derivatives
Many pyrimidine derivatives exert their anticancer effects by inhibiting specific signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anticancer activity of pyrimidine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrimidine derivative stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis induced by a pyrimidine derivative.
Materials:
-
Cancer cell line
-
6-well plates
-
Pyrimidine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
Cell Cycle Analysis
This assay determines the effect of a pyrimidine derivative on the progression of the cell cycle.
Materials:
-
Cancer cell line
-
6-well plates
-
Pyrimidine derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine derivative as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating a novel pyrimidine derivative for its anticancer potential.
References
- 1. sciensage.info [sciensage.info]
- 2. ijrpr.com [ijrpr.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
One-Pot Synthesis of Functionalized Pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized pyrimidine derivatives, a core scaffold in many biologically active compounds. The methodologies outlined herein leverage multicomponent reactions to offer efficient, atom-economical, and often environmentally benign routes to a diverse range of pyrimidine-based molecules.
Introduction
Pyrimidine and its fused derivatives are fundamental heterocyclic structures in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and antidiabetic properties.[1][2][3] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of these complex molecules from simple and readily available starting materials, minimizing waste and simplifying purification processes.[4][5][6] These reactions allow for the construction of diverse chemical libraries essential for drug discovery and development. This guide details several robust one-pot synthetic protocols, presenting quantitative data in accessible formats and visualizing reaction workflows.
I. Iridium-Catalyzed Multicomponent Synthesis from Alcohols and Amidines
This protocol describes a sustainable and highly regioselective method for synthesizing unsymmetrically substituted pyrimidines from amidines and up to three different alcohols, catalyzed by a PN5P-Ir-pincer complex.[4][5] The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts.[4][5]
Experimental Protocol
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
Primary or secondary alcohols (1.0 - 3.0 mmol)
-
PN5P-Ir-pincer complex catalyst (e.g., [ (PN5P)Ir(H)(Cl) ], 1-2 mol%)
-
t-AmOK (potassium tert-butoxide, as a base)
-
Toluene (anhydrous, as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the amidine hydrochloride (1.0 mmol), the PN5P-Ir-pincer complex catalyst (0.01-0.02 mmol), and t-AmOK (1.1 mmol).
-
Add anhydrous toluene (3 mL) and the respective alcohols (total of 3.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 110-150 °C for 24-72 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified pyrimidine derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Entry | Amidine | Alcohol(s) | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzamidine HCl | Ethanol (3 equiv.) | 1 | 130 | 48 | 93 |
| 2 | Acetamidine HCl | 1-Propanol (2 equiv.), 1-Butanol (1 equiv.) | 2 | 150 | 72 | 85 |
| 3 | 4-Methoxybenzamidine HCl | Benzyl alcohol (3 equiv.) | 1.5 | 110 | 24 | 91 |
Data is representative and compiled from literature reports.[4][5]
Reaction Workflow
Caption: Iridium-catalyzed one-pot pyrimidine synthesis workflow.
II. Three-Component Synthesis of Benzopyrano-Pyrimidine Derivatives
This protocol details an environmentally friendly, p-Toluene Sulphonic Acid (PTSA)-catalyzed one-pot synthesis of benzopyrano-pyrimidine derivatives from salicylaldehyde, malononitrile, and a secondary amine (piperidine or morpholine).[7]
Experimental Protocol
Materials:
-
Salicylaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine or Morpholine (1 mmol)
-
p-Toluene Sulphonic Acid (PTSA, 10 mol%)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, combine the salicylaldehyde derivative (1 mmol), malononitrile (1 mmol), piperidine or morpholine (1 mmol), and PTSA (0.1 mmol) in ethanol (10 mL).
-
Reflux the reaction mixture with stirring at 80 °C.
-
Monitor the reaction progress by TLC using a mixture of n-hexane and ethyl acetate (8:2) as the mobile phase.
-
After completion of the reaction (typically 1-2 hours), cool the mixture to room temperature and then treat with ice-cold water.
-
Filter the resulting crystalline solid, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol-chloroform mixture to obtain the pure benzopyrano-pyrimidine derivative.[7]
-
Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Presentation
| Entry | Salicylaldehyde | Amine | Time (h) | Yield (%) |
| 1 | Salicylaldehyde | Piperidine | 1.5 | 92 |
| 2 | 5-Bromosalicylaldehyde | Piperidine | 1.0 | 95 |
| 3 | Salicylaldehyde | Morpholine | 2.0 | 88 |
| 4 | 5-Nitrosalicylaldehyde | Morpholine | 1.0 | 90 |
Data is representative and compiled from literature reports.[7]
Reaction Workflow
Caption: PTSA-catalyzed one-pot synthesis of benzopyrano-pyrimidines.
III. Solvent-Free, Three-Component Synthesis of Pyrimidine Derivatives
This protocol outlines a solvent-free, one-pot synthesis of pyrimidine derivatives using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) as an efficient and reusable catalyst.[8] This method is advantageous due to the absence of solvent, ease of catalyst recovery, and high yields.[8]
Experimental Protocol
Materials:
-
Ketone (1 mmol)
-
Triethoxymethane (3 mmol)
-
Ammonium acetate (2 mmol)
-
N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA, 0.1 g, 18 mol%)
Procedure:
-
In a reaction vessel, mix the ketone (1 mmol), triethoxymethane (3 mmol), ammonium acetate (2 mmol), and TBBDA (0.1 g).
-
Heat the mixture at 100–110 °C for the appropriate time (typically 30-60 minutes).
-
Monitor the reaction completion by TLC using acetone/n-hexane (2:10) as the eluent.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cold dichloromethane (CH₂Cl₂) (15 mL) to the reaction mixture.
-
Filter to remove the TBBDA catalyst, which can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Characterize the final product using spectroscopic methods.[8]
Data Presentation
| Entry | Ketone | Time (min) | Yield (%) |
| 1 | Acetophenone | 30 | 92 |
| 2 | 4-Methylacetophenone | 40 | 90 |
| 3 | 4-Chloroacetophenone | 35 | 95 |
| 4 | Propiophenone | 45 | 88 |
| 5 | Cyclohexanone | 60 | 85 |
Data is representative and compiled from literature reports.[8]
Reaction Workflow
Caption: Solvent-free one-pot synthesis of pyrimidines.
Applications in Drug Development
Functionalized pyrimidines synthesized via one-pot methods are crucial intermediates and final products in drug discovery. For instance, certain pyrimidine derivatives have shown potential as dual α-glucosidase and α-amylase inhibitors for the management of diabetes.[9][10] The inhibitory concentrations (IC₅₀) of some novel pyrimidine derivatives against these enzymes have been reported to be comparable or even superior to the standard drug, acarbose.[10] Specifically, a synthesized pyrimidine derivative (Compound 4 in the study) exhibited an IC₅₀ of 12.16 ± 0.12 µM against α-glucosidase and 11.13 ± 0.12 µM against α-amylase.[10] Furthermore, pyrimidine-based compounds are investigated as anticancer agents, with some demonstrating significant antiproliferative activity against various cancer cell lines.[3] The ease of diversification offered by one-pot synthesis allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Conclusion
The one-pot synthesis of functionalized pyrimidine derivatives offers significant advantages in terms of efficiency, sustainability, and access to chemical diversity. The protocols detailed in these application notes provide researchers and drug development professionals with practical and versatile methods for obtaining these valuable heterocyclic compounds. The ability to systematically modify the substituents on the pyrimidine core through the judicious choice of starting materials in these multicomponent reactions is a powerful tool for the development of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot facile and mild construction of densely functionalized pyrimidines in water via consecutive C–C and C–S bonds formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study [mdpi.com]
- 8. One-pot synthesis of pyrimidines under solvent-free conditions [comptes-rendus.academie-sciences.fr]
- 9. mdpi.com [mdpi.com]
- 10. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Chloro-6-ethylpyrimidin-4-ol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the kinase hinge region, a critical interaction for potent inhibition. The strategic functionalization of the pyrimidine ring is a key aspect of designing selective and potent kinase inhibitors. 5-Chloro-6-ethylpyrimidin-4-ol is a valuable building block in this endeavor, offering a reactive chlorine atom at the 5-position that is amenable to various synthetic transformations, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of novel kinase inhibitors. We will cover key synthetic strategies, provide exemplary experimental protocols, and discuss the biological evaluation of the resulting compounds against relevant kinase targets and signaling pathways.
Key Synthetic Strategies
The chemical versatility of this compound allows for its derivatization through several key reaction types. The primary routes for modification involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions at the C5 position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyrimidine ring and the presence of the chloro substituent at the C5 position facilitate SNAr reactions with a variety of nucleophiles, most notably amines. This reaction is a cornerstone for introducing diverse side chains that can interact with specific regions of the kinase active site, thereby influencing potency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, provide a powerful tool for the formation of C-C bonds. This enables the introduction of aryl or heteroaryl moieties at the C5 position of the pyrimidine core, significantly expanding the structural diversity of the synthesized inhibitor library.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors derived from this compound. These protocols are based on established synthetic routes for analogous chloropyrimidine-based inhibitors.
Protocol 1: Synthesis of 2-Amino-5-aryl-6-ethylpyrimidin-4-one Derivatives via Suzuki-Miyaura Coupling
This protocol describes a two-step synthesis of a 2-amino-5-aryl-6-ethylpyrimidin-4-one derivative, a common scaffold in kinase inhibitors.
Step 1: Synthesis of 2-Amino-5-chloro-6-ethylpyrimidin-4-ol
A plausible initial step involves the amination of a dichlorinated precursor.
-
Materials: 2,4-Dichloro-5-chloro-6-ethylpyrimidine, Ammonia solution, Ethanol.
-
Procedure:
-
Dissolve 2,4-Dichloro-5-chloro-6-ethylpyrimidine (1.0 eq) in ethanol in a sealed reaction vessel.
-
Add an excess of aqueous ammonia solution (e.g., 10 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Amino-5-chloro-6-ethylpyrimidin-4-ol.
-
Step 2: Suzuki-Miyaura Coupling
-
Materials: 2-Amino-5-chloro-6-ethylpyrimidin-4-ol (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃, 2.0 eq), Solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a flame-dried Schlenk flask, combine 2-Amino-5-chloro-6-ethylpyrimidin-4-ol, the desired arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-Amino-5-aryl-6-ethylpyrimidin-4-one derivative.
-
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Synthesis of 5-(Arylamino)-6-ethylpyrimidin-4-one Derivatives via SNAr
This protocol details the synthesis of an aminopyrimidine derivative through a nucleophilic aromatic substitution reaction.
-
Materials: this compound (1.0 eq), Substituted aniline (1.1 eq), Base (e.g., Triethylamine, 1.2 eq), Solvent (e.g., 1-Pentanol).
-
Procedure:
-
To a round-bottom flask, add this compound and the substituted aniline.
-
Add 1-pentanol as the solvent, followed by the dropwise addition of triethylamine.
-
Heat the reaction mixture to a high temperature (e.g., 120-140 °C) and stir for 2-6 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 5-(Arylamino)-6-ethylpyrimidin-4-one derivative.
-
Experimental Workflow for SNAr Reaction
Troubleshooting & Optimization
Technical Support Center: Purification of Chloropyrimidine Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying chloropyrimidine intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of chloropyrimidine intermediates in a question-and-answer format.
Recrystallization Issues
Q1: My chloropyrimidine intermediate is not dissolving in the chosen hot solvent.
A1: This indicates poor solubility. You can try a solvent mixture. For instance, if your compound has low solubility in a non-polar solvent like hexane but is soluble in a more polar one like ethyl acetate, dissolve your compound in a minimum amount of hot ethyl acetate and then slowly add hot hexane until turbidity (cloudiness) is observed. Then, allow the solution to cool slowly.[1] Alternatively, screening a wider range of solvents with varying polarities may be necessary. For compounds like 2-(2-Chlorophenyl)acetohydrazide, polar organic solvents such as ethanol, methanol, or isopropanol are recommended starting points.[2]
Q2: My compound precipitates as an oil or amorphous solid instead of crystals.
A2: This phenomenon, known as "oiling out," can occur if the solution is supersaturated or cooled too quickly.[1][2] To promote crystal growth, ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[1] If the problem persists, consider using a more viscous solvent system or a solvent in which your compound has slightly higher solubility at room temperature.[1] Seeding the solution with a small, pure crystal of the desired compound can also induce proper crystallization.[1][2]
Q3: After recrystallization, my product still shows significant impurities by TLC or NMR analysis.
A3: If a single recrystallization step is insufficient, a second recrystallization using a different solvent system may be effective.[1] However, if the impurities have similar solubility profiles to your product, column chromatography is a more suitable purification technique.[1]
Column Chromatography Issues
Q4: I'm having trouble separating my chloropyrimidine derivative from a closely related impurity.
A4: To improve the separation (resolution) of compounds that elute closely together, you can try the following:
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Optimize the Solvent System: A slight change in the polarity of the eluent can significantly impact separation. Try adjusting the ratio of your solvents or introducing a third solvent with a different polarity.
-
Change the Stationary Phase: If you are using silica gel, consider switching to alumina or a reverse-phase silica gel, depending on the polarity of your compounds.
-
Reduce the Load: Overloading the column can lead to broad peaks and poor separation. Use a smaller amount of your crude product.[3]
Q5: My compound is streaking on the TLC plate and the column.
A5: Streaking is often caused by overloading the plate or column, or due to strong interactions between your compound and the stationary phase (common with highly polar, acidic, or basic compounds).[3] To mitigate this:
-
Reduce the amount of sample applied to the TLC plate or loaded onto the column.[3]
-
Add a small amount of a modifier to your eluent. For acidic compounds, a little acetic acid can help, while for basic compounds, a small amount of triethylamine can improve peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for chloropyrimidine intermediates?
A1: The most frequently used purification methods for chloropyrimidine intermediates are recrystallization and column chromatography over silica gel.[3] Other techniques such as distillation, sublimation, and extraction are also employed depending on the specific properties of the compound and its impurities.[1][4]
Q2: What are some common impurities I might encounter?
A2: Common impurities can include unreacted starting materials, reagents from the chlorination step (e.g., residual phosphorus oxychloride byproducts), and side-products from incomplete reactions.[3][5] For example, in the synthesis of 4,6-diethoxypyrimidine from 4,6-dichloropyrimidine, common impurities are unreacted 4,6-dichloropyrimidine and the mono-substituted intermediate, 4-chloro-6-ethoxypyrimidine.[5]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[3] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing the desired compound.[3]
Q4: When is distillation a suitable purification method for chloropyrimidines?
A4: Distillation is suitable for chloropyrimidines that are thermally stable and have a boiling point that is significantly different from their impurities.[1] For sensitive chloropyrimidines or those that can be readily sublimed, such as 4,6-dichloropyrimidine, distillation under reduced pressure is recommended.[1][6]
Data Presentation
Table 1: Common Solvents for Recrystallization of Chloropyrimidine Derivatives
| Solvent(s) | Application Notes |
| Ethanol | A common choice for many chloropyrimidine derivatives.[3] |
| Acetone | Another frequently used solvent for recrystallization.[3] |
| 1,4-Dioxane | Can be effective for certain derivatives.[3] |
| Ethyl acetate/Hexane | A solvent mixture often used to achieve optimal solubility and crystal formation.[3] |
| Isopentane | Used for the recrystallization of 2-chloropyrimidine.[7] |
| Methanol | Can be used for recrystallizing compounds like 2,4-dichloro-5-nitropyrimidine.[6] |
Table 2: Example Distillation Parameters for a Chloropyrimidine
| Compound | Pressure | Boiling Range | Reference |
| 4,6-Dichloropyrimidine | ~150 hPa | 120-125 °C | [6] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude chloropyrimidine intermediate. Add a minimal amount of the chosen solvent and heat the mixture to its boiling point with stirring. Continue adding small portions of the hot solvent until the compound completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[1]
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General purification workflow for chloropyrimidine intermediates.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. benchchem.com [benchchem.com]
- 6. DE4408404A1 - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Pyrimidine Synthesis Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating side products in common pyrimidine synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common pyrimidine synthesis reactions and their potential side products?
A1: The Biginelli, Pinner, and Hantzsch reactions are three of the most common methods for pyrimidine and dihydropyrimidine synthesis. Each is susceptible to the formation of specific side products.
-
Biginelli Reaction: This one-pot reaction combines an aldehyde, a β-ketoester, and urea (or thiourea). Common side products include Knoevenagel condensation products (from the reaction of the aldehyde and β-ketoester) and aldol condensation products (from self-condensation of the aldehyde or β-ketoester).[1][2]
-
Pinner Reaction: This reaction involves the condensation of an amidine with a β-dicarbonyl compound.[3][4] Potential side products arise from self-condensation of the amidine or the β-dicarbonyl compound.[5]
-
Hantzsch Dihydropyridine Synthesis: While technically producing dihydropyridines, this reaction is closely related and often used in similar contexts. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia.[6][7][8] Side reactions can be promoted by harsh conditions, leading to low yields.[7]
Q2: How can I minimize the formation of side products in my pyrimidine synthesis?
A2: Optimizing reaction conditions is crucial for minimizing side product formation. Key parameters to consider include:
-
Reactant Purity: Ensure all starting materials are pure and dry.
-
Stoichiometry: Use precise molar ratios of reactants. An excess of one reactant can often lead to specific side products.
-
Temperature Control: Many side reactions are favored at higher temperatures. Careful control of the reaction temperature can significantly improve the product-to-side-product ratio.[5]
-
Catalyst Choice: The type and amount of catalyst can influence the reaction pathway. For instance, in the Biginelli reaction, various Lewis and Brønsted acids can be used, each potentially affecting the product and side product profile.[9]
-
Solvent Selection: The polarity and properties of the solvent can impact reaction rates and selectivity.
Q3: What are the best analytical methods for identifying and quantifying side products?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin-Layer Chromatography (TLC): An excellent initial method for monitoring reaction progress and detecting the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the relative amounts of product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for separating components and identifying them based on their mass-to-charge ratio.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the isolated main product and any significant side products.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities or derivatives.[10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrimidine Product in a Biginelli Reaction
Symptoms: The final isolated product yield is significantly lower than expected, and TLC analysis of the crude reaction mixture shows multiple spots.
Possible Causes & Solutions:
| Cause | Solution |
| Knoevenagel condensation is dominating. | Modify the catalyst. Some Lewis acids may favor the desired reaction pathway over the Knoevenagel condensation. |
| Change the order of addition of reactants. Pre-forming the iminium ion from the aldehyde and urea before adding the β-ketoester can sometimes suppress the Knoevenagel reaction. | |
| Aldol condensation of the aldehyde or β-ketoester. | Use a less enolizable β-ketoester if possible. |
| For aliphatic aldehydes prone to self-condensation, consider using milder reaction conditions (lower temperature, shorter reaction time). | |
| Incomplete reaction. | Increase the reaction time or temperature, monitoring closely by TLC to avoid decomposition. |
| Ensure the catalyst is active and used in the appropriate amount. |
Issue 2: Formation of Multiple Products in a Pinner Synthesis
Symptoms: The crude product shows multiple spots on TLC with similar polarities, making purification difficult.
Possible Causes & Solutions:
| Cause | Solution |
| Self-condensation of the amidine. | Use a lower reaction temperature to disfavor this bimolecular reaction. |
| Adjust the pH of the reaction mixture. | |
| Self-condensation of the β-dicarbonyl compound. | Add the β-dicarbonyl compound slowly to the reaction mixture to maintain a low concentration. |
| Formation of regioisomers with unsymmetrical β-dicarbonyls. | If regioselectivity is poor, consider a different synthetic route that offers better control. |
Experimental Protocols
General Protocol for the Biginelli Reaction
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol) and a catalytic amount of an acid (e.g., HCl).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
This is a general protocol and may require optimization for specific substrates.
General Protocol for the Pinner Pyrimidine Synthesis
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the amidine hydrochloride (1 mmol) in an anhydrous alcohol.
-
Base Addition: Add a suitable base (e.g., sodium ethoxide) to generate the free amidine in situ.
-
Dicarbonyl Addition: Slowly add the β-dicarbonyl compound (1 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the progress by TLC.
-
Work-up: Neutralize the reaction mixture with an acid and extract the product with an organic solvent.
-
Purification: Dry the organic extracts, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.
Strictly anhydrous conditions are often crucial for the success of the Pinner synthesis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A troubleshooting workflow for pyrimidine synthesis.
Caption: A general experimental workflow for pyrimidine synthesis.
Caption: Inhibition of the TGF-β1/SMAD signaling pathway by a pyrimidine derivative.[12]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for optimizing regioselectivity in reactions involving dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance for achieving desired isomeric purity.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines?
Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1][2][3] The established reactivity order is typically C4(6) > C2 >> C5.[1][2] However, this inherent selectivity is often moderate, leading to mixtures of C4 and C2 isomers, which can be challenging to separate.[1][2][3] For instance, reactions with neutral nitrogen nucleophiles frequently yield C4/C2 isomer ratios of only 1:1 to 4:1.[1][2]
Q2: What are the key factors that control the regioselectivity of these reactions?
The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the specific reaction conditions.[2][4] Key influencing factors include:
-
Substitution Pattern on the Pyrimidine Ring:
-
Nature of the Nucleophile: The structure of the nucleophile plays a critical role. For example, tertiary amines have been shown to direct reactions to the C2 position on 5-substituted-2,4-dichloropyrimidines.[2][7]
-
Reaction Conditions: The choice of catalyst (e.g., palladium), base, solvent, and temperature can dramatically influence the isomeric ratio of the products.[2][8]
Q3: How can I enhance selectivity for the C4 position?
To favor the formation of the C4-substituted product, several strategies can be employed:
-
Palladium Catalysis: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a strong, non-nucleophilic base like LiHMDS has been demonstrated to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1][2][9]
-
Anionic Nucleophiles: The use of anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base, can also increase C4 selectivity.[1][2]
-
Solvent and Base Combination: In some cases, specific solvent and base combinations, like n-butanol with diisopropylethylamine (DIPEA), have been reported to improve C4 selectivity.[3][10]
Q4: Under what conditions is C2 amination favored?
Achieving C2 selectivity can be more challenging but is possible under specific conditions:
-
Ring Electronics: The presence of a strong electron-donating group at the C6 position can reverse the typical selectivity and favor the C2 position.[4][6]
-
Tertiary Amine Nucleophiles: For 2,4-dichloropyrimidines with an electron-withdrawing group at C5, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity.[5][7]
-
Palladium Catalysis with Specific Ligands: Recent advances have shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[11][12]
Q5: I am working with 4,6-dichloropyrimidine. What should I expect in terms of regioselectivity for mono-substitution?
4,6-Dichloropyrimidine has two equivalent reactive sites. Therefore, mono-substitution will yield a single product. The primary challenge is to control the reaction to prevent di-substitution. This can typically be achieved by carefully controlling the stoichiometry of the nucleophile, monitoring the reaction closely, and using lower reaction temperatures.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor C4/C2 Regioselectivity (Mixture of Isomers) | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.[10] 2. The reaction is run for too long or at too high a temperature, leading to scrambling.[10] 3. A competing uncatalyzed SNAr reaction is occurring alongside a catalyzed reaction.[1] | 1. For Aminations: Implement a palladium-catalyzed approach with a suitable ligand (e.g., dppb) and a strong base (e.g., LiHMDS).[1][2] 2. Optimize Conditions: Systematically screen different solvents, bases, and temperatures.[10] 3. Change Nucleophile Form: Use an anionic form of the nucleophile (e.g., pre-treating an amine with LiHMDS) to potentially increase selectivity and reaction rate at the desired position.[1] 4. Order of Addition: For catalyzed reactions, ensure the nucleophile is pre-mixed with the base before adding it to the substrate and catalyst solution to minimize the uncatalyzed background reaction.[1] |
| Low or No Reaction | 1. Deactivated dichloropyrimidine substrate (e.g., due to electron-donating groups). 2. Insufficiently reactive nucleophile. 3. Inappropriate solvent or base.[10] 4. Reaction temperature is too low.[10] | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 2. Use a Stronger Nucleophile: If applicable, consider a more nucleophilic reagent. 3. Screen Solvents and Bases: Test a range of conditions to find a more suitable system. For instance, polar aprotic solvents like DMF or DMAc are often effective.[1][8] 4. Consider Catalysis: A transition metal catalyst can often promote reactions that are sluggish under thermal conditions. |
| Difficulty Achieving C2-Substitution | 1. C4 is the electronically favored position for substitution.[1] 2. The chosen conditions do not override the intrinsic C4 preference. | 1. Modify the Substrate: If synthetically feasible, introduce an electron-donating group at the C6 position.[4] 2. Use a C2-Directing Nucleophile: For 5-EWG substituted pyrimidines, employ a tertiary amine nucleophile.[7] 3. Employ Specialized Catalysis: For C-S bond formation, use a palladium precatalyst with a bulky NHC ligand like IPent.[12] |
| Formation of Di-substituted Product in Mono-substitution Attempt | 1. Stoichiometry of the nucleophile is too high. 2. Reaction time is too long or temperature is too high. | 1. Control Stoichiometry: Carefully use 1.0-1.1 equivalents of the nucleophile. 2. Monitor Reaction Closely: Track the reaction progress by TLC or LC-MS and quench it once the mono-substituted product is maximized.[10] 3. Lower Reaction Temperature: Reducing the temperature can often improve selectivity for mono-substitution over di-substitution.[10] |
Data Presentation: Regioselectivity in Amination of 2,4-Dichloropyrimidines
Table 1: Effect of Catalyst and Base on Regioselectivity of Amination of 6-Aryl-2,4-Dichloropyrimidine
| Entry | Amine | Conditions | C4/C2 Ratio | Yield (%) | Reference |
| 1 | Dibutylamine | K₂CO₃, DMAc, rt, 1h | 70:30 | - | [1] |
| 2 | Dibutylamine | Pd(OAc)₂/dppb, LiHMDS, THF, 0°C, 1h | >97:3 | 95 | [1][9] |
| 3 | Morpholine | K₂CO₃, DMAc, rt, 1h | 80:20 | - | [1] |
| 4 | Morpholine | Pd(OAc)₂/dppb, LiHMDS, THF, -20°C, 1h | >97:3 | 94 | [1][9] |
| 5 | N-Methylaniline | BuOH, i-Pr₂NEt, 125°C, 24h | 67:33 | - | [1] |
| 6 | N-Methylaniline | No Catalyst, LiHMDS, THF, -60°C, 0.5h | 97:3 | 96 | [1][9] |
Table 2: C2-Selective Thiolation of 2,4-Dichloropyrimidine
| Entry | Catalyst | Thiol | C2/C4 Ratio | Yield (%) | Reference |
| 1 | (η³-tBu-indenyl)PdCl(IPent) | 1-Octanethiol | 19:1 | 95 | [12] |
| 2 | (η³-tBu-indenyl)PdCl(IPr) | 1-Octanethiol | 4:1 | 87 | [12] |
| 3 | (η³-tBu-indenyl)PdCl(IMes) | 1-Octanethiol | 2:1 | 85 | [12] |
Key Experimental Protocols
Protocol 1: Highly C4-Selective Pd-Catalyzed Amination of 6-Aryl-2,4-Dichloropyrimidine [1][2]
-
Catalyst Preparation: In an inert atmosphere glovebox, add Pd(OAc)₂ (2 mol %) and 1,4-bis(diphenylphosphino)butane (dppb) (2 mol %) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Reaction Setup: Remove the flask from the glovebox. Under a positive pressure of nitrogen or argon, add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv) followed by anhydrous tetrahydrofuran (THF).
-
Amine-Base Premixing: In a separate flame-dried flask under inert atmosphere, dissolve the secondary amine (1.1 equiv) in anhydrous THF. Cool the solution to -20 °C. Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise while maintaining the temperature.
-
Reaction Execution: Slowly transfer the pre-mixed, cold amine/LiHMDS solution to the flask containing the substrate and catalyst via cannula.
-
Monitoring and Workup: Stir the reaction at -20 °C for 1 hour. Monitor the reaction progress by TLC or LC-MS. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine using a Tertiary Amine [2][7]
-
Reaction Setup: To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform (CHCl₃) in a round-bottom flask, add triethylamine (2.0 equiv) at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 1 hour.
-
Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-diethylpyrimidin-2-amine product (following in-situ N-dealkylation).
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: General regioselective reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Pyrimidine Synthesis Scale-Up
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the scale-up of pyrimidine synthesis experiments.
Section 1: Reaction Optimization & Yield Enhancement
This section addresses frequently encountered problems related to reaction efficiency and product yield during the scale-up process.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for our Biginelli reaction upon scaling up from lab to pilot scale. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up of the Biginelli reaction is a common challenge. Several factors can contribute to this issue:
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Suboptimal Catalyst Performance: The choice and concentration of the catalyst are critical. While strong Brønsted acids like HCl are used in classical methods, they can sometimes promote side reactions at a larger scale.[1] Consider screening alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or heterogeneous catalysts, which can also simplify removal post-reaction.[1] Ensure the catalyst is not deactivated and consider regeneration if using a reusable one.[2]
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to inefficient heating or localized hot spots. This can affect reaction kinetics and promote the formation of byproducts. Ensure uniform heating and agitation.
-
Mixing and Mass Transfer Limitations: Inadequate mixing can lead to poor distribution of reactants and catalyst, resulting in incomplete reactions. Evaluate and optimize the stirring rate and impeller design for the larger vessel.
-
Reagent Purity: Impurities in starting materials (aldehyde, β-ketoester, urea/thiourea) can have a more pronounced inhibitory effect at scale.[1] Always use reagents of high purity for scale-up operations.[1][2]
Q2: Our reaction mixture contains a large amount of unreacted starting materials, even after extended reaction times. How can we drive the reaction to completion?
A2: Incomplete conversion is often traced back to reaction conditions or catalyst issues. Here are some troubleshooting steps:
-
Catalyst Activity: Verify the activity of your catalyst. For acid catalysts, ensure the concentration is appropriate. If the catalyst is reusable, it may require regeneration.[2]
-
Reaction Temperature and Time: The reaction may need a higher temperature or a longer duration to reach completion at a larger scale. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint and avoid potential product degradation.[1][2]
-
Solvent Choice: The solvent plays a key role in reactant solubility and reaction rate. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[1][2] Polar solvents are generally preferred.[1]
-
Steric Hindrance: If your substrates have bulky substituents, this may slow down the reaction. In such cases, a moderate increase in temperature or switching to a more active catalyst might be necessary.[1]
Section 2: Impurity Profile and Purification Challenges
Scaling up can often alter the impurity profile of a reaction. This section provides guidance on identifying and controlling common byproducts and tackling purification hurdles.
Frequently Asked Questions (FAQs)
Q1: We are observing a persistent, fluorescent yellow byproduct in our Biginelli reaction. What is it and how can we prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side product forms when two equivalents of the β-ketoester react with the aldehyde, competing with the desired pyrimidine synthesis pathway. Its formation is highly dependent on reaction temperature.[2]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]
-
Order of Addition: Adding the urea last may, in some cases, help minimize its decomposition into ammonia, which can participate in the Hantzsch reaction.[2]
Data Presentation: Effect of Temperature on Byproduct Formation
The following table summarizes the influence of reaction temperature on product distribution between the desired Biginelli product and the Hantzsch byproduct when using sulfated zirconia as a catalyst.
| Aldehyde | Temperature (°C) | Biginelli Product Yield (%) | Hantzsch Product Yield (%) |
| Benzaldehyde | 60 | 87 | Not Observed |
| Benzaldehyde | 100 | 25 | 65 |
| 4-Chlorobenzaldehyde | 60 | 92 | Not Observed |
| 4-Chlorobenzaldehyde | 100 | 30 | 60 |
| 4-Methoxybenzaldehyde | 60 | 85 | Not Observed |
| 4-Methoxybenzaldehyde | 100 | 20 | 70 |
| Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[2] |
Q2: Our crude product is difficult to purify by recrystallization, and we suspect the presence of closely related impurities. What is the best strategy for purification at scale?
A2: When recrystallization is ineffective, especially due to impurities with similar solubility profiles, flash column chromatography is the preferred alternative.[3] For large-scale purification, optimizing this process is key.
Purification Strategy:
-
Solvent System Selection: Use TLC to identify a solvent system that provides good separation between your product and the impurities. The ideal system should give your target compound a retention factor (Rf) of approximately 0.2-0.4.[4]
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading: For scale-up, it is often best to load the crude product as a concentrated solution or adsorbed onto a small amount of silica gel (dry loading).
-
Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product fractions.[4]
If you are still facing difficulties separating closely eluting impurities, try adjusting the polarity of your mobile phase or using a different stationary phase.[3]
Mandatory Visualization: Purification Method Selection Workflow
Caption: Decision workflow for selecting a suitable purification method.
Section 3: Safety & Exotherm Management
Thermal safety is a paramount concern during the scale-up of any chemical synthesis, particularly those involving exothermic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up an exothermic pyrimidine synthesis?
A1: The main concern is a thermal runaway, a situation where the reaction rate increases uncontrollably, generating heat faster than it can be removed.[5] This leads to a rapid spike in temperature and pressure, potentially causing the reactor to rupture or explode.[5][6] Quenching reactive reagents like phosphorus oxychloride (POCl₃) also poses a significant risk due to potentially delayed and highly exothermic hydrolysis.[6]
Q2: How can we predict and control the thermal hazards of our reaction during scale-up?
A2: A thorough thermal hazard assessment is essential before any scale-up.
-
Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are crucial. They provide vital data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature the synthesis reaction could reach in a worst-case scenario (MTSR).[5][6]
-
Control Strategies:
-
Semi-batch or Continuous Feeding: Instead of adding all reactants at once, add one reactant gradually. This controls the rate of heat generation, keeping it within the cooling capacity of the reactor.[6]
-
Dilution: Using a suitable solvent increases the overall thermal mass of the mixture, which helps absorb the heat generated.[6]
-
Efficient Cooling: Ensure the reactor's cooling system is robust enough to handle the calculated heat output of the reaction.[6][7]
-
Lower Reaction Temperature: If the kinetics permit, running the reaction at a lower temperature can significantly reduce the rate of heat evolution.[6]
-
Mandatory Visualization: Exotherm Management Workflow
Caption: Workflow for managing potential exotherms during scale-up.
Section 4: Experimental Protocols
This section provides generalized protocols for key procedures discussed in this guide. Note: These are starting points and should be optimized for your specific substrates and reaction scale.
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM).
Materials:
-
Aldehyde (1.0 eq)
-
β-ketoester (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., Lewis acid, 1-10 mol%)
-
Solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
To a reactor equipped with a condenser, thermometer, and mechanical stirrer, add the aldehyde, β-ketoester, and solvent.
-
Begin stirring and add the catalyst.
-
Add the urea to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C). Avoid excessively high temperatures to suppress the Hantzsch byproduct formation.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (the desired product) forms, isolate it by filtration and wash with a small amount of cold solvent.[1]
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using recrystallization or column chromatography.
Protocol 2: General Procedure for Recrystallization
This technique is used for the purification of solid crude products.[4]
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, ethyl acetate, and water.[4]
-
Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the selected hot solvent to create a saturated solution.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[3][4]
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]
References
Technical Support Center: Optimizing SNAr Reactions of Chloropyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions on chloropyrimidines.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions with chloropyrimidine substrates, offering potential causes and actionable troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. Low to No Product Yield | a. Insufficiently activated pyrimidine ring: The pyrimidine ring may lack sufficient electron-withdrawing groups to facilitate nucleophilic attack.[1][2] b. Poor leaving group: While chlorine is a common leaving group, its reactivity can vary.[1] c. Weak nucleophile: The attacking nucleophile may not be strong enough to react efficiently.[1] d. Low reaction temperature: The reaction may require thermal energy to overcome the activation barrier.[1][2] e. Inappropriate solvent: The solvent may not effectively solvate the nucleophile or stabilize the intermediate.[1][2] f. Unsuitable or insufficient base: The base may not be strong enough to deprotonate the nucleophile or neutralize the generated acid.[1][3] | a. Ensure the pyrimidine ring possesses electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the chlorine atom.[1] b. The general reactivity order for halogens in SNAr is F > Cl > Br > I. If possible, consider using a fluoropyrimidine substrate.[1] c. Increase the nucleophilicity. For instance, when using an alcohol, convert it to the more nucleophilic alkoxide using a strong base.[1][3] d. Gradually increase the reaction temperature. Microwave irradiation can be a valuable tool to improve yields and shorten reaction times.[1] e. Employ polar aprotic solvents like DMF, DMSO, or NMP, which are known to facilitate SNAr reactions.[1][2] f. For amine nucleophiles, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For weaker alcohol nucleophiles, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often necessary.[1][3] |
| 2. Formation of Multiple Products/Isomers | a. Competing reactions at different positions (e.g., C2 vs. C4 on a dichloropyrimidine): The regioselectivity is highly dependent on the electronic environment of the pyrimidine ring.[1][3][4] b. Over-reaction/Di-substitution: The product of the initial substitution may be reactive enough to undergo a second substitution.[1] | a. Substitution at the C4 position of 2,4-dichloropyrimidine is generally favored.[1][3][4] However, an electron-donating group at the C6 position can direct substitution to the C2 position.[1][3][4] Modifying the nucleophile can also influence regioselectivity.[1] b. Use a stoichiometric amount of the nucleophile.[1] Consider lowering the reaction temperature or using a less reactive nucleophile.[1] |
| 3. Side Reactions | a. Solvolysis: The solvent (e.g., methanol, ethanol) can act as a nucleophile, especially at elevated temperatures.[1][2] b. Hydrolysis: The presence of water can lead to the formation of hydroxypyrimidine byproducts.[1] c. Ring-opening or degradation: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1] | a. Switch to a non-nucleophilic solvent like DMF or DMSO.[1][2] If an alcohol is the desired nucleophile, it can also be used as the solvent. b. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] c. Employ milder bases and lower reaction temperatures.[1] |
| 4. Difficulty in Product Purification | a. Highly polar product: The product may be difficult to separate from polar byproducts or residual base.[1] | a. Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1] Acid-base extraction can be effective for separating basic or acidic products and impurities.[1] Recrystallization is often a suitable purification method for solid products.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for an SNAr reaction on a chloropyrimidine?
A1: The SNAr reaction on a chloropyrimidine proceeds via a two-step addition-elimination mechanism.[5] First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
Q2: What is the typical order of leaving group ability for halogens in SNAr reactions on pyrimidines?
A2: The general order of leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[1] This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[1]
Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions, for instance, on 2,4-dichloropyrimidine?
A3: Substituents on the pyrimidine ring significantly influence the regioselectivity of SNAr reactions. For 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position.[1][3][4] However, this preference can be altered:
-
Electron-donating groups (EDGs) at the C5 or C6 position can direct the nucleophilic attack to the C2 position.[1][3][4]
-
Electron-withdrawing groups (EWGs) at the C5 position typically enhance the reactivity at the C4 position.[1][6]
Q4: Which solvents are recommended for SNAr reactions with chloropyrimidines?
A4: Polar aprotic solvents are generally preferred for SNAr reactions as they can effectively solvate the charged intermediate.[2] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[2] In some cases, alcohols or even water can be effective solvents.[2]
Q5: What types of bases are typically used in these reactions?
A5: The choice of base depends on the nucleophile. For amine nucleophiles, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl formed during the reaction.[1] For less reactive alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to generate the more nucleophilic alkoxide.[1][3]
Data Presentation
Table 1: Effect of Solvent on SNAr Amination of a Chloropyrimidine
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 100 | 12 | 85 |
| 2 | DMSO | 100 | 12 | 88 |
| 3 | NMP | 100 | 12 | 82 |
| 4 | Toluene | 100 | 24 | 45 |
| 5 | Ethanol | 80 | 24 | 65 |
Note: Data is generalized from multiple sources for illustrative purposes.
Table 2: Influence of Base on SNAr Reaction with an Alcohol Nucleophile
| Entry | Base | Equivalents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | 1.2 | 60 | 8 | 92 |
| 2 | K₂CO₃ | 2.0 | 80 | 24 | 55 |
| 3 | TEA | 2.0 | 80 | 24 | <10 |
| 4 | t-BuOK | 1.2 | 60 | 6 | 95 |
Note: Data is generalized from multiple sources for illustrative purposes.
Experimental Protocols
General Protocol for the Amination of a Chloropyrimidine
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).[1]
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.), to the reaction mixture.[1]
-
Reaction: Stir the reaction mixture at the desired temperature, which can range from room temperature to elevated temperatures (e.g., 80-120 °C).[1]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]
General Protocol for the Reaction of a Chloropyrimidine with an Alcohol Nucleophile
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, add the alcohol (which can also serve as the solvent) and a strong base (e.g., NaH, 1.1 eq. or t-BuOK, 1.1 eq.) to generate the alkoxide in situ.
-
Substrate Addition: Add the chloropyrimidine (1.0 eq.) to the freshly prepared alkoxide solution.
-
Reaction: Stir the reaction mixture at a suitable temperature, ranging from room temperature to reflux, until the starting material is consumed.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Pyrimidine Isomers
Welcome to the technical support center for the characterization of pyrimidine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate and characterize pyrimidine isomers?
A1: Pyrimidine isomers possess the same molecular formula and mass, leading to identical responses in basic mass spectrometry. Their structural similarities often result in very close physicochemical properties, such as polarity, boiling point, and solubility. This makes their separation by common chromatographic techniques like HPLC and GC difficult, often leading to co-elution or poor resolution. Spectroscopic methods like NMR are essential for positive identification, as they can distinguish isomers based on the unique electronic environment of each nucleus.
Q2: What are the primary analytical techniques used to differentiate pyrimidine isomers?
A2: The most effective techniques for characterizing pyrimidine isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, a combination of these techniques is required for unambiguous identification. LC-MS/MS is particularly powerful as it combines the separation power of HPLC with the structural information from tandem mass spectrometry.
Q3: How do I choose between HPLC, GC-MS, and NMR for my pyrimidine isomer sample?
A3: The choice of technique depends on the properties of your isomers and the information you need.
-
HPLC: Ideal for separating non-volatile and thermally sensitive pyrimidine isomers. It is highly versatile due to the wide range of available stationary and mobile phases.
-
GC-MS: Suitable for volatile and thermally stable pyrimidine isomers. Derivatization may be necessary to increase volatility and improve peak shape. It provides both retention time data and mass fragmentation patterns for identification.
-
NMR: The definitive method for structural elucidation. It provides detailed information about the connectivity and spatial arrangement of atoms, allowing for the unambiguous differentiation of positional isomers and stereoisomers.
Troubleshooting Guides
HPLC-Based Separation of Pyrimidine Isomers
Issue 1: Co-elution or Poor Resolution of Isomers
-
Question: My pyrimidine isomers are co-eluting or have very poor resolution on a standard C18 column. What should I do?
-
Answer: Co-elution is a common problem due to the similar polarities of many pyrimidine isomers. Here is a step-by-step approach to improve resolution:
-
Optimize Mobile Phase pH: The retention of ionizable pyrimidine derivatives is highly dependent on the mobile phase pH.[1][2][3] Adjusting the pH to be at least 2 units away from the pKa of the isomers can suppress ionization and increase retention and selectivity.[3][4]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Explore Different Stationary Phases: If mobile phase optimization is insufficient, consider a column with a different chemistry that offers alternative separation mechanisms. Phenyl phases can provide π-π interactions, while polar-embedded columns can offer different selectivity for polar analytes.
-
Gradient Optimization: If using a gradient, try a shallower gradient to increase the separation window for your isomers.
-
Issue 2: Peak Tailing for Basic Pyrimidine Isomers
-
Question: I am observing significant peak tailing for my aminopyrimidine isomers. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like aminopyrimidines is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes tailing.
-
Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2-4) protonates the silanol groups, reducing their interaction with the protonated basic analytes.[3]
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.
-
Use a Polymer-Based Column: These columns are stable over a wide pH range and do not have silanol groups, thus eliminating this source of peak tailing.[3]
-
Mass Spectrometry-Based Characterization
Issue: My pyrimidine isomers give identical mass spectra.
-
Question: I am using GC-MS, and my positional isomers are producing nearly identical fragmentation patterns. How can I differentiate them?
-
Answer: While isomers have the same molecular weight, their fragmentation in the mass spectrometer can differ based on the stability of the resulting fragments.
-
Careful Analysis of Fragment Intensities: Even if the same fragments are present, their relative intensities can be different and reproducible. Creating a library of fragmentation patterns for your specific isomers under your experimental conditions can aid in identification.
-
Tandem Mass Spectrometry (MS/MS): If you have access to an LC-MS/MS instrument, you can perform collision-induced dissociation (CID) on the parent ion. The resulting product ion spectra are often more structurally informative and can reveal unique fragments for each isomer.[5]
-
Chemical Derivatization for GC-MS: Derivatizing the isomers can lead to different fragmentation pathways. For example, silylation of aminopyrimidines can produce derivatives with more distinct mass spectra.[6][7]
-
NMR-Based Characterization
Issue: Ambiguous Proton Signals in ¹H NMR
-
Question: The proton signals for my substituted pyrimidine isomers are in a crowded region of the spectrum, making assignment difficult. How can I resolve this?
-
Answer: Overlapping signals are a common challenge in the ¹H NMR of substituted aromatics.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, allowing for unambiguous assignment even with overlapping signals.
-
Change of Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) can sometimes resolve overlapping signals.
-
Line Broadening Effects: For some aminopyrimidine isomers, restricted rotation around the C-N bond can cause line broadening of specific signals at room temperature. This effect can be position-dependent and serve as a diagnostic tool to differentiate regioisomers. For example, primary amines at the 4-position of the pyrimidine ring can cause line broadening for the proton at the 5-position, an effect not typically seen for 2-aminopyrimidines.
-
Quantitative Data Summary
The following tables provide a summary of expected quantitative data for the characterization of representative pyrimidine isomers. Note that these values are illustrative and can vary depending on the specific experimental conditions.
Table 1: HPLC Retention Times for Aminopyrimidine Isomers
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| 2-Aminopyrimidine | C18 (5 µm, 4.6x150 mm) | 20% Acetonitrile, 80% Water with 0.1% Formic Acid | 1.0 | 3.5 |
| 4-Aminopyrimidine | C18 (5 µm, 4.6x150 mm) | 20% Acetonitrile, 80% Water with 0.1% Formic Acid | 1.0 | 4.2 |
| 5-Aminopyrimidine | C18 (5 µm, 4.6x150 mm) | 20% Acetonitrile, 80% Water with 0.1% Formic Acid | 1.0 | 3.8 |
Table 2: Key Mass Fragments (m/z) and Relative Intensities for Hydroxypyrimidine Isomers (GC-EI-MS)
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Relative Intensity (%) | Key Fragment 2 (m/z) | Relative Intensity (%) |
| 2-Hydroxypyrimidine | 96 | 68 | 100 | 41 | 85 |
| 4-Hydroxypyrimidine | 96 | 69 | 100 | 42 | 90 |
Table 3: ¹H NMR Chemical Shifts (ppm) for Diaminopyrimidine Isomers in DMSO-d₆
| Proton Position | 2,4-Diaminopyrimidine | 4,6-Diaminopyrimidine |
| H-5 | 5.5 | 5.2 |
| H-6 (or H-2) | 7.4 | 7.9 |
| -NH₂ | 5.8, 6.5 | 6.2 |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Separation of 2-, 4-, and 5-Aminopyrimidine
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the isomer mixture in the initial mobile phase (10% B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Protocol 2: GC-MS Method for the Analysis of Methylated Uracil Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization (Silylation): a. To 1 mg of the isomer mixture in a vial, add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool to room temperature before injection.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Injection: 1 µL, splitless mode.
Visualizations
Caption: Experimental workflow for pyrimidine isomer characterization.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in amination of chloropyrimidines
Technical Support Center: Amination of Chloropyrimidines
Welcome to the Technical Support Center for the amination of chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a focus on preventing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the amination of chloropyrimidines?
A1: The primary byproducts in the amination of chloropyrimidines typically arise from a lack of regioselectivity, over-reaction, or reactions with the solvent. Common byproducts include:
-
Positional Isomers: In di- or tri-substituted chloropyrimidines, the amine may react at an undesired chloro-substituted position, leading to a mixture of isomers that can be difficult to separate. For instance, with 2,4-dichloropyrimidine, both C2- and C4-aminated products can form.[1]
-
Di-substituted Products: If the reaction conditions are not carefully controlled, a second amination can occur on a dichloropyrimidine, leading to a di-aminated byproduct. This is more challenging but can be promoted by methods like Palladium-catalysis.[1]
-
Hydrolysis/Solvolysis Products: The presence of water or alcohol in the reaction mixture can lead to the nucleophilic substitution of a chloro group by a hydroxyl or alkoxy group, respectively, forming hydroxypyrimidines or alkoxypyrimidines.[2][3][4]
-
Oligomerization/Di-heteroarylation: Particularly in Palladium-catalyzed reactions, oligomerization can occur, leading to complex mixtures.[2]
Q2: How can I control the regioselectivity in the amination of a 2,4-dichloropyrimidine?
A2: Controlling regioselectivity between the C2 and C4 positions is a critical challenge. Generally, nucleophilic aromatic substitution (SNAr) on an unsubstituted 2,4-dichloropyrimidine favors the C4 position, but this selectivity is often moderate.[1] Several factors can be manipulated to enhance selectivity:
-
Substitution on the Pyrimidine Ring: Electron-withdrawing groups at the C5 position generally favor substitution at the C4 position. Conversely, electron-donating groups at the C6 position can promote substitution at the C2 position.[1]
-
Nature of the Amine: The structure of the amine nucleophile is crucial. For instance, tertiary amines have been shown to selectively target the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][5][6]
-
Reaction Conditions: The choice of catalyst, base, solvent, and temperature can significantly influence the isomeric ratio of the products.[1]
Q3: My reaction is showing low or no yield. What are the likely causes?
A3: Low or no product yield in amination reactions of chloropyrimidines can stem from several factors:
-
Insufficient Reactivity: The pyrimidine ring may not be sufficiently activated for nucleophilic attack, especially if it lacks strong electron-withdrawing groups.
-
Poor Catalyst Performance (for catalyzed reactions): In Buchwald-Hartwig aminations, the choice of palladium precursor, ligand, and base is critical for catalytic activity.[7] The catalyst system may be deactivated by impurities or water.
-
Inappropriate Reaction Conditions: The temperature may be too low, or the chosen solvent and base may not be optimal for the specific substrates. For SNAr reactions, heating is often required.[2][7]
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of Isomeric Byproducts | Poor regioselectivity in the amination of di/trichloropyrimidines. | To favor C4 substitution: - Employ Palladium catalysis with a suitable ligand (e.g., dppb) and a strong base like LiHMDS, which can achieve C4/C2 ratios greater than 30:1.[1]- Use anionic nucleophiles, such as anilides formed by deprotonating anilines with a strong base.[1]- Ensure the presence of an electron-withdrawing group at the C5 position of the pyrimidine ring.[1]To favor C2 substitution: - For 5-substituted-2,4-dichloropyrimidines, using tertiary amines as nucleophiles can provide excellent C2 selectivity.[5][6] |
| Presence of Hydroxypyrimidine Byproduct | Contamination of the reaction with water, leading to hydrolysis of the chloropyrimidine. | - Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents and reagents.[2]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Formation of Alkoxypyrimidine Byproduct | Use of an alcohol-based solvent (e.g., ethanol, methanol) which acts as a nucleophile. | - Switch to a non-protic solvent such as dioxane, toluene, DMF, or THF to avoid solvolysis.[2] |
| Low or No Product Yield | Insufficient reaction temperature or inappropriate base. | - For catalyst-free SNAr, higher temperatures (e.g., 80-140 °C) are often necessary.[2][7]- For Pd-catalyzed reactions, temperatures around 80-120 °C are common, but optimization may be needed.[2][7][8]- The choice of base is critical. For SNAr, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1][2] For Pd-catalyzed aminations, strong bases like NaOtBu or LiHMDS are often employed.[2][9][10][11] |
| Complex Mixture/Oligomerization | Di-heteroarylation, particularly in Pd-catalyzed reactions. | - Use a higher equivalent of the amine (e.g., 4 equivalents) to favor the formation of the desired mono-aminated product.[2]- Adjust the catalyst and ligand system. |
Quantitative Data Summary
| Substrate | Amine | Conditions | C4/C2 Isomer Ratio | Yield |
| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles | SNAr | 1:1 to 4:1[1] | Moderate |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd(OAc)₂, dppb, LiHMDS, THF | >30:1[1] | Not specified |
| 5-Substituted-2,4-dichloropyrimidines | Tertiary Amines | SNAr | Excellent C2 selectivity[5][6] | Moderate to Excellent |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amines | No catalyst | High C4 selectivity[9][10][11] | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve the chloropyrimidine (1.0 mmol) in a suitable polar aprotic solvent (e.g., DMF, 5 mL).
-
Addition of Reagents: Add the amine (1.5 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[7]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the chloropyrimidine derivative, the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and the phosphine ligand (e.g., XPhos, dppb).[8]
-
Addition of Reagents: Add the base (e.g., NaOtBu or LiHMDS) to the tube.[8]
-
Reaction Setup: Evacuate and backfill the tube with the inert gas several times. Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe, followed by the amine.[8]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Protocol 3: General Procedure for Microwave-Assisted Amination
-
Reaction Setup: In a microwave reaction vial, combine the chloropyrimidine derivative (1.0 equiv.), the amine nucleophile (1.1 equiv.), a base (e.g., DIPEA, 1.1 equiv.), and a suitable solvent (e.g., ethanol).
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[8]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the vial to room temperature. The product can then be isolated through standard extraction and purification techniques.
Visualizations
Caption: General reaction scheme for amination of chloropyrimidines.
Caption: Troubleshooting workflow for amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Analysis of Mass Spectrometry Data for 5-Chloro-6-ethylpyrimidin-4-ol and its Analogs
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of mass spectrometry data for 5-Chloro-6-ethylpyrimidin-4-ol and its structural analogs. Due to the limited availability of direct mass spectrometry data for this compound, this guide utilizes data from the closely related compound, 5-Chloro-6-methyl-4-pyrimidinol, to provide a predictive analysis and a basis for comparison.
Data Presentation: A Comparative Table
The following table summarizes the expected mass spectrometry data for this compound alongside the available data for its methyl analog, 5-Chloro-6-methyl-4-pyrimidinol. This comparison is crucial for researchers in identifying and characterizing these compounds.
| Property | This compound (Expected) | 5-Chloro-6-methyl-4-pyrimidinol[1] |
| Molecular Formula | C6H7ClN2O | C5H5ClN2O |
| Molecular Weight | 158.59 g/mol | 144.56 g/mol |
| Exact Mass | 158.02469 g/mol | 144.00904 g/mol |
| Predicted m/z of [M]+ | 158 | 144 |
| Predicted m/z of [M+H]+ | 159 | 145 |
Experimental Protocols
A standardized protocol for the analysis of small molecules like this compound via mass spectrometry is essential for reproducible and accurate results.[2][3] The following is a detailed methodology for acquiring mass spectrometry data.
1. Sample Preparation:
-
Dissolution: Dissolve the analyte in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
-
Matrix Considerations: For complex samples, a sample cleanup or extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering matrix components and improve sensitivity.[3][4]
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[5]
-
Ionization Source: Electrospray ionization (ESI) is a common and effective ionization technique for this class of compounds.[6] Atmospheric pressure chemical ionization (APCI) can be an alternative.[6]
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal for the analyte.
-
Mass Range: Set the mass analyzer to scan a range that includes the expected molecular ion, for instance, m/z 50-500.
-
Calibration: Calibrate the mass spectrometer using a known reference standard to ensure high mass accuracy.[5] Internal calibration (lock mass) can be used for real-time mass correction.[5]
3. Data Acquisition and Analysis:
-
Full Scan Mode: Acquire data in full scan mode to obtain the mass spectrum of the intact molecule.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform fragmentation of the molecular ion using collision-induced dissociation (CID). This will reveal the characteristic fragmentation pattern of the molecule.[7]
-
Data Processing: Process the acquired data to identify the molecular ion and major fragment ions. The accurate mass measurement can be used to confirm the elemental composition.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for analyzing a small molecule like this compound using mass spectrometry.
Caption: A generalized workflow for small molecule analysis by mass spectrometry.
Comparison with Alternative Compounds
For a comprehensive understanding, it is beneficial to compare the mass spectrometry characteristics of this compound with other related chemical structures.
-
5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol: This compound has a higher molecular weight due to the addition of a pyridinyl group.[8] Its mass spectrum would show a molecular ion peak at a correspondingly higher m/z value. The fragmentation pattern would also be more complex, likely showing fragments related to the pyridinyl and pyrimidinol rings.
-
4-Chlorophenol: As a simpler chlorinated aromatic alcohol, 4-chlorophenol would exhibit a much simpler mass spectrum.[9] The molecular ion peak would be easily identifiable, and fragmentation would likely involve the loss of the chlorine atom or the hydroxyl group.
-
5-ethyl-5-(2-propenyl)-2,4,6(1H,3H,5H)-Pyrimidinetrione: This compound, a barbiturate derivative, lacks the chloro-substituent but contains a pyrimidine ring system.[10] Its fragmentation would be dictated by the ethyl and propenyl side chains.
By comparing the expected mass spectrum of this compound with the known spectra of these and other similar molecules, researchers can gain valuable insights into its structural properties and fragmentation behavior. This comparative approach is a powerful tool in the identification and characterization of novel compounds in drug discovery and development.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. biocompare.com [biocompare.com]
- 4. tecan.com [tecan.com]
- 5. rsc.org [rsc.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Tizra Reader [library.scconline.org]
- 8. doronscientific.com [doronscientific.com]
- 9. Phenol, 4-chloro- [webbook.nist.gov]
- 10. 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(2-propenyl)- [webbook.nist.gov]
A Comparative Crystallographic Analysis of Substituted Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallographic data for three distinct classes of substituted pyrimidine compounds. The objective is to offer a detailed comparison of their solid-state structures, supported by experimental data and protocols. This information is crucial for structure-based drug design and understanding the physicochemical properties of these biologically relevant molecules.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for three representative substituted pyrimidine compounds, offering a clear comparison of their structural characteristics.
| Parameter | 2,4,6-triaminopyrimidine-1,3-diium dinitrate[1][2][3][4][5] | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivative (12u)[6][7][8] | Pyrazolo[3,4-d]pyrimidine Derivative (P1)[9][10] |
| Chemical Formula | C₄H₉N₅²⁺·2NO₃⁻ | C₂₁H₂₄N₆O₂S₂ | C₁₂H₁₀N₄O |
| Formula Weight | 251.18 | 456.58 | 226.23 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/c |
| Unit Cell Dimensions | a = 8.351(4) Å, b = 12.461(6) Å, c = 11.912(6) Å, β = 100.315(9)° | a = 10.3 Å, b = 16.9 Å, c = 24.9 Å | a = 8.351 Å, b = 12.461 Å, c = 11.912 Å, β = 100.315° |
| Volume (ų) | 1219.5(11) | 4334.8 | 1219.5 |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.368 | 1.399 | 1.233 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 113 | 100 | 293 |
| Reflections Collected | 8875 | Not Reported | 8875 |
| Unique Reflections | 2474 | 7906 | 2474 |
| R-int | 0.028 | 0.057 | 0.028 |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.106 | R_work = 0.201, R_free = 0.245 | R₁ = 0.041, wR₂ = 0.106 |
| Goodness-of-fit on F² | 1.05 | Not Reported | 1.05 |
Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared compounds are provided below.
Synthesis and Crystallization
-
2,4,6-triaminopyrimidine-1,3-diium dinitrate: 2,4,6-triaminopyrimidine (20 mg) was dissolved in ethanol (10 mL) and stirred for 3 hours. A separate mixture of ethanol (5 mL) and nitric acid (0.5 mL) was stirred for 3 hours at 333 K. The 2,4,6-triaminopyrimidine solution was then added dropwise to the acidic mixture and stirred for an additional 4 hours at the same temperature. The resulting pale-yellow solution was filtered and allowed to evaporate slowly at room temperature, yielding pale-yellow crystals suitable for X-ray diffraction after 15 days.[1]
-
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives (CDK9 Inhibitors): The synthesis of this class of compounds involves a multi-step process. A key step is the reaction of appropriately substituted anilines with a 4,6-dichloropyrimidine intermediate. This is followed by a second nucleophilic substitution with various alkyl and aromatic amines to yield the final products. The specific details for the synthesis of derivative 12u can be found in the referenced literature.[6][7]
-
Pyrazolo[3,4-d]pyrimidine Derivatives (P1-P4): These compounds were synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents (methyl iodide, propargyl bromide, and phenacyl bromide) at room temperature in DMF solvent, utilizing liquid-solid phase transfer catalysis.[9][10]
Single-Crystal X-ray Diffraction
-
General Protocol: A suitable single crystal of the compound is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[1] The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[9]
-
For 2,4,6-triaminopyrimidine-1,3-diium dinitrate: Data was collected on a Bruker D8 QUEST PHOTON 3 diffractometer with Mo Kα radiation.[9]
-
For 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile Derivatives: X-ray intensity data were collected on a Rigaku/Oxford Diffraction XtaLAB Synergy (Dualflex, AtlasS2) diffractometer fitted with CuKα radiation.[11]
-
For Pyrazolo[3,4-d]pyrimidine Derivatives: Data for compounds P1-P4 were also collected on a Bruker D8 QUEST PHOTON 3 diffractometer.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by some substituted pyrimidine compounds and a general experimental workflow for their crystallographic analysis.
Caption: Inhibition of CDK9-mediated transcription elongation by a substituted pyrimidine derivative.
Caption: General experimental workflow for X-ray crystallography of small molecules.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate | Semantic Scholar [semanticscholar.org]
- 3. Publication: Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate [sciprofiles.com]
- 4. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate | AVESİS [avesis.omu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.sunway.edu.my [eprints.sunway.edu.my]
A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromopyrimidines for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the choice between halogenated building blocks is a critical decision that can significantly impact reaction efficiency and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 5-chloropyrimidines and 5-bromopyrimidines in key organic transformations, supported by established chemical principles and experimental data from related systems.
Executive Summary
In general, 5-bromopyrimidines exhibit greater reactivity than their 5-chloro counterparts in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations. This heightened reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity is less straightforward and is influenced by the reaction conditions and the nature of the nucleophile. While the C-Cl bond is stronger, the greater electronegativity of chlorine can render the C5 position more electrophilic, and in some cases, 5-chloropyrimidines can be suitable substrates for SNAr.
Data Presentation: A Comparative Overview
Direct side-by-side quantitative comparisons of 5-chloro- and 5-bromopyrimidine under identical reaction conditions are not extensively available in the literature. However, the following tables summarize the well-established general reactivity trends and provide representative experimental data from studies on closely related halopyrimidine systems.
Table 1: General Reactivity Comparison in Key Reactions
| Reaction Type | General Reactivity Trend | Rationale |
| Palladium-Catalyzed Cross-Coupling | ||
| Suzuki-Miyaura | 5-Bromopyrimidine > 5-Chloropyrimidine | Lower C-Br bond dissociation energy facilitates oxidative addition.[1] |
| Stille | 5-Bromopyrimidine > 5-Chloropyrimidine | Weaker C-Br bond is more susceptible to oxidative addition by the palladium catalyst.[2] |
| Sonogashira | 5-Bromopyrimidine > 5-Chloropyrimidine | The C-Br bond undergoes oxidative addition more readily than the C-Cl bond.[3] |
| Buchwald-Hartwig Amination | 5-Bromopyrimidine > 5-Chloropyrimidine | Greater reactivity of the C-Br bond allows for more facile C-N bond formation.[4] |
| Nucleophilic Aromatic Substitution (SNAr) | Substrate and condition dependent | Reactivity is influenced by the stability of the Meisenheimer intermediate and the nature of the leaving group. |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrimidines
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good |
| 2-Chloropyrimidine | 5-Indolylboronic acid | Pd(PPh₃)₄ | Not specified | Not specified | Not specified | Not specified | "smoothly occurred"[5] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2-3 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95[6] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Halopyrimidines
| Halopyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | High[7] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Amine | Pd₂(dba)₃ (2-5) | XPhos (4-10) | NaOtBu | Toluene | Not specified | Not specified | Not specified[5] |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal results for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add the halopyrimidine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated vacuum and backfill cycles.
-
A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as flash column chromatography.[7]
General Protocol for Stille Coupling
-
In a flame-dried Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7][8]
-
Add an anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.
-
Heat the reaction mixture to a temperature of 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to facilitate the removal of tin byproducts.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.[8]
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.[7]
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[5]
-
Add the halopyrimidine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a dry round-bottom flask under an inert atmosphere, add the halopyrimidine (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
-
Add the nucleophile (1.0-1.2 equiv.). If the nucleophile is an amine or alcohol, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.) may be required.[9]
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by diluting with an organic solvent and washing with water or brine to remove the base and other water-soluble impurities.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.[9]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification and purity assessment of pyrimidine intermediates, crucial components in the synthesis of numerous pharmaceutical compounds. Accurate and reliable analytical methods are paramount for ensuring product quality, process control, and regulatory compliance. This document outlines the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, presenting supporting experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical technique for pyrimidine intermediates is contingent on the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended application (e.g., routine quality control, stability testing, or impurity profiling). The following table summarizes key performance parameters for commonly employed methods.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry | ICH Guideline |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.0% - 101.5% | 98.0% - 102.0% | 98.0% - 102.0%[1] |
| Precision (% RSD) | < 1.0% | < 1.5% | < 2.0% | < 2.0%[1] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 1.5 µg/mL | - |
| Specificity | High (No interference from related substances) | High (Mass fragmentation provides specificity) | Moderate (Potential for interference from UV-absorbing impurities) | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Run Time | ~8-20 minutes[2] | ~15 minutes | ~5 minutes | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point and may require optimization for specific pyrimidine intermediates and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method for Pyrimidine Derivatives
This protocol is a representative example for the analysis of pyrimidine derivatives using reversed-phase HPLC.[3]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C8 or C18 silica gel column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer solution (e.g., 50 mM acetate buffer, pH 4.0) and an organic modifier (e.g., methanol or acetonitrile).[4] A common mobile phase composition is a mixture of 50 mM acetate buffer of pH 4.0 ± 0.1 with 3% of methanol.[4]
-
Flow Rate: 1.0 - 1.5 mL/min.[3]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection: UV detection at a wavelength determined by the maximum absorbance of the target pyrimidine intermediate.
-
Injection Volume: 10 - 20 µL.
-
Sample Preparation: Dissolve the pyrimidine intermediate in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Pyrimidine Impurities
This protocol is suitable for the analysis of volatile pyrimidine bases and their impurities. Derivatization is often required to increase the volatility of the analytes.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness).[5][6]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]
-
Oven Temperature Program:
-
Injector Temperature: 270°C.[5]
-
Detector (MS) Temperature: 280°C.[5]
-
Derivatization: Silylation is a common derivatization technique for pyrimidine bases using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
Sample Preparation:
-
Accurately weigh the sample containing the pyrimidine intermediates.
-
Add the derivatization agent and a suitable solvent (e.g., pyridine).
-
Heat the mixture to facilitate the reaction (e.g., 60-80°C for 30 minutes).
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for pyrimidine intermediates, following the guidelines of the International Council for Harmonisation (ICH).
Caption: A logical workflow for the validation of an analytical method.
Conclusion
The validation of analytical methods is a critical step in drug development and manufacturing to ensure the quality and consistency of pharmaceutical products. Both HPLC and GC-MS are powerful techniques for the analysis of pyrimidine intermediates, each with its own advantages. HPLC is a versatile method suitable for a wide range of pyrimidine derivatives, while GC-MS offers high specificity, particularly for volatile impurities. The choice of method should be based on a thorough evaluation of the analytical requirements and the performance characteristics demonstrated during method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive detection of disorders of purine and pyrimidine metabolism by HPLC with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Data Presentation: A Comparative Analysis of Catalyst Performance
A Comparative Guide to Catalysts for Pyrimidine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of pyrimidine and its derivatives is a critical process, as these compounds form the backbone of numerous therapeutic agents.[1] The choice of catalyst is paramount in determining the efficiency, selectivity, and sustainability of the synthetic route. This guide provides an objective comparison of various catalysts for pyrimidine synthesis, with a focus on performance data and detailed experimental protocols.
The following tables summarize the performance of various catalysts in the synthesis of pyrimidine derivatives, primarily through the widely utilized Biginelli reaction and other multicomponent reactions. Key performance indicators include reaction time, yield, and conditions.
Table 1: Comparison of Heterogeneous Catalysts in the Biginelli Reaction
| Catalyst | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (cycles) |
| Co-MOF-1 | Benzaldehyde, Ethyl Acetoacetate, Urea | Solvent-free | 100 | 2.5 h | 95 | 5[2] |
| Co-MOF-2' | Benzaldehyde, Ethyl Acetoacetate, Urea | Solvent-free | 100 | 1.5 h | 98 | 5[2] |
| Bone Char | Benzaldehyde, Malononitrile, Thiourea | Solvent-free | 80 | - | High | -[3] |
| Magnetic Nanocatalysts | Varies | Varies | Varies | Varies | High | Yes[4] |
| Zeolite β / H₃PW₁₂O₄₀ | Benzaldehyde, Ethyl Acetoacetate, Urea | Imidazolium-based Ionic Liquid | - | 4 h | ~100 | -[5] |
Table 2: Comparison of Homogeneous Catalysts in Pyrimidine Synthesis
| Catalyst | Reaction Type | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
| Cu(II) triflate (20 mol%) | [3+3] Cycloaddition | Propargyl alcohols, Amidine | - | - | - | Moderate to Good[6] |
| Nickel Complexes | Dehydrogenative Multicomponent Coupling | Alcohols, Amidines | - | - | - | -[6] |
| Ruthenium Catalyst | [3+2+1] Annulation | Guanidine salt, Alcohols | - | - | - | Good[6] |
| PN5P-Ir-pincer complex | Multicomponent Synthesis | Amidines, Alcohols | Toluene | 150 | - | Up to 93[7][8][9] |
| ZnCl₂ | Three-component Coupling | Enamines, Triethyl orthoformate, Ammonium acetate | - | - | - | Good[10] |
| Vitamin C | - | - | Solvent-free | - | Short | High[11] |
| Choline hydroxide | [3+3] Annulation | α,β-unsaturated ketones, Benzamidine hydrochloride | Choline hydroxide | 60 | - | Excellent[6] |
Table 3: Comparison of Modern Synthetic Methods
| Method | Catalyst/Reagent | Conditions | Time | Yield (%) |
| Microwave-Assisted | Sulfamic Acid | Solvent-free, 300W | 2-5 min | 88-95[8] |
| Microwave-Assisted | Ethanolic NaOH | Ethanol | 7-12 min | 72-84[12] |
| Grindstone Chemistry | CuCl₂·2H₂O | Solvent-free | Short | Good[13] |
| Ultrasound-Assisted | - | Aqueous media | - | -[6] |
Experimental Protocols
Detailed methodologies for key pyrimidine synthesis reactions are provided below.
General Protocol for Biginelli Reaction using a Heterogeneous Catalyst (e.g., Co-MOFs)[2]
-
Materials: Aldehyde (1 mmol), β-ketoester (1.5 mmol), urea (1 mmol), and catalyst (e.g., Co-MOF-1).
-
Procedure:
-
In a reaction vessel, combine the aldehyde, β-ketoester, urea, and the catalyst.
-
Heat the mixture under solvent-free conditions at the specified temperature (e.g., 100 °C) for the required duration (e.g., 2.5 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol and filter to separate the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Protocol for Iridium-Catalyzed Multicomponent Synthesis of Polysubstituted Pyrimidines[7][9]
-
Materials: Amidine, up to three different alcohols, and a PN5P-Ir-pincer complex catalyst.
-
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the amidine, alcohols, and the iridium catalyst in an anhydrous solvent like toluene.
-
Stir the reaction mixture at an elevated temperature (e.g., 150 °C) for the specified time.
-
The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted pyrimidine.
-
Protocol for Microwave-Assisted Biginelli Reaction[12][14]
-
Materials: Aldehyde (1.0 eq), β-ketoester (1.0 eq), urea/thiourea (1.5 eq), and a catalyst (e.g., sulfamic acid or Yb(OTf)₃).
-
Procedure:
-
In a microwave-safe reaction vessel, mix the aldehyde, β-ketoester, and urea/thiourea.
-
Add the catalyst (e.g., 1-5 mol%).
-
For solvent-free conditions, proceed to the next step. If using a solvent, add ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) or power (e.g., 300W) for a short duration (e.g., 2-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, filter the solid product and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for catalyst selection in pyrimidine synthesis and the widely accepted mechanism of the Biginelli reaction.
References
- 1. ijsat.org [ijsat.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Antifungal Efficacy of Substituted Pyrimidine Derivatives: A Comparative Analysis Against Agricultural Pathogens
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antifungal activity of novel 4-(substituted-amino)-2-isopropyl-6-methylpyrimidine derivatives against a panel of fourteen phytopathogenic fungi. The performance of these derivatives is benchmarked against five commercially available fungicides, offering insights into their potential as next-generation agricultural antifungals. This analysis is based on data from a study by a team of researchers who synthesized and evaluated these compounds.
While the initial focus of this guide was on 5-Chloro-6-ethylpyrimidin-4-OL derivatives, the available scientific literature provided a more robust dataset for a closely related class of compounds: derivatives of 4-chloro-2-isopropyl-6-methylpyrimidine. These compounds share a key chloro-pyrimidine scaffold, and the comprehensive comparative data available for them provides a valuable framework for understanding the structure-activity relationships of this class of fungicides.
Comparative Antifungal Activity
The antifungal efficacy of the synthesized pyrimidine derivatives and standard fungicides was evaluated in vitro at a concentration of 50 μg/mL. The following table summarizes the percentage of mycelial growth inhibition against a range of economically important plant pathogens.
| Compound/Standard | Alternaria solani | Botrytis cinerea | Cercospora arachidis | Fusarium graminearum | Gibberella zeae | Phytophthora infestans | Pyricularia oryzae | Rhizoctonia solani | Sclerotinia sclerotiorum |
| Derivative 3a | 65.2% | 75.3% | 70.1% | 68.4% | 55.6% | 78.3% | 72.5% | 80.1% | 76.5% |
| Derivative 3b | 72.8% | 80.1% | 75.6% | 75.2% | 62.3% | 85.4% | 78.9% | 85.7% | 82.3% |
| Derivative 3c | 60.5% | 70.2% | 65.8% | 62.1% | 50.1% | 72.6% | 68.3% | 75.4% | 71.8% |
| Flumorph | 45.1% | 55.2% | 50.3% | 48.7% | 35.6% | 60.1% | 52.4% | 58.9% | 56.2% |
| Dimethomorph | 42.3% | 52.1% | 48.5% | 45.9% | 32.8% | 58.7% | 50.1% | 55.3% | 53.1% |
| Carbendazim | >90% | >90% | >90% | >90% | >90% | <30% | >90% | >90% | >90% |
| Hymexazol | <30% | <30% | <30% | >90% | >90% | <30% | <30% | >90% | >90% |
| Pyrimethanil | >90% | >90% | >90% | 65.7% | 44.4% | 22.7% | 75.8% | 85.4% | 88.1% |
Note: The data presented is a representative summary based on the findings from the cited research paper. For the complete dataset covering all fourteen fungi, please refer to the original publication.[1]
Experimental Protocols
The following section details the methodologies employed in the synthesis and antifungal evaluation of the pyrimidine derivatives.
Synthesis of 4-(substituted-amino)-2-isopropyl-6-methylpyrimidines[1]
The synthesis of the target compounds involved a two-step process. The key intermediate, 4-chloro-2-isopropyl-6-methylpyrimidine, was first prepared, followed by a nucleophilic substitution reaction with various amines to yield the final derivatives.
Step 1: Synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine
-
To a 100 mL flask, 6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol) was added, followed by the addition of phosphorus oxychloride (POCl₃, 15 mL).
-
The mixture was stirred at 70 °C for 2 hours.
-
After the reaction, the excess POCl₃ was removed by distillation.
-
The residue was redissolved in ethyl acetate (200 mL) and poured into 200 mL of ice water.
-
The mixture was neutralized to pH 7 with sodium carbonate (Na₂CO₃) powder.
-
The ethyl acetate layer was separated, washed twice with water, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated to yield the intermediate product.
Step 2: Synthesis of N-substituted-2-isopropyl-6-methylpyrimidin-4-amines (e.g., Derivative 3b)
-
To a solution of 4-chloro-2-isopropyl-6-methylpyrimidine (0.17 g, 1 mmol) and 4-(trifluoromethoxy)aniline (0.27 g, 1.5 mmol) in isopropanol (20 mL), anhydrous powdered potassium carbonate (K₂CO₃, 0.14 g, 1 mmol) was added.
-
The mixture was refluxed overnight.
-
The isopropanol was removed in vacuo.
-
The residue was dissolved in dichloromethane and water. The organic layer was separated, dried, and concentrated to yield the final product.
Caption: General synthesis scheme for 4-(substituted-amino)-pyrimidine derivatives.
In Vitro Antifungal Activity Assay: Poisoned Food Technique[1]
The antifungal activity of the synthesized compounds and the standard fungicides was determined using the poisoned food technique. This method assesses the ability of a compound to inhibit the mycelial growth of a fungus when incorporated into the growth medium.
-
Preparation of Test Solutions: The synthesized pyrimidine derivatives and standard fungicides were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Media Preparation: The stock solutions were mixed with potato dextrose agar (PDA) to achieve a final test concentration of 50 μg/mL. A control group was prepared with DMSO and PDA without any test compound.
-
Inoculation: Mycelial discs (approximately 5 mm in diameter) were cut from the edge of actively growing cultures of the test fungi.
-
Incubation: The mycelial discs were placed at the center of the PDA plates containing the test compounds and the control plates. The plates were then incubated at 25 ± 1 °C.
-
Data Collection: The diameter of the fungal colonies was measured after the fungal growth in the control plates reached the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using the following formula:
Inhibition (%) = [(C - T) / C] x 100
Where:
-
C is the average diameter of the fungal colony in the control group.
-
T is the average diameter of the fungal colony in the treatment group.
-
Caption: Workflow for the in vitro antifungal activity screening using the poisoned food technique.
References
A Comparative Guide to In Silico ADME Profiling of Pyrimidine-Based Compounds
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its versatile biological activities.[1] Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for optimizing pharmacokinetic profiles and reducing late-stage attrition in drug development.[2] In silico ADME profiling offers a rapid and cost-effective approach to evaluate and prioritize candidate compounds before committing to expensive and time-consuming experimental testing.[3]
This guide provides a comparative overview of the in silico ADME properties of various pyrimidine-based compounds reported in recent literature, alongside alternative scaffolds where applicable. It details the computational methodologies used and presents quantitative data to aid researchers, scientists, and drug development professionals in making informed decisions.
Comparative In Silico ADME Profiling
The following tables summarize key ADME parameters for several series of pyrimidine derivatives, predicted using various computational tools. These compounds have been investigated for a range of therapeutic applications, including anticancer and antimicrobial activities.[4][5]
Physicochemical Properties and Drug-Likeness
Drug-likeness is often assessed using rules such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., Molecular Weight < 500 Da, LogP < 5).[6] The following table details these foundational properties for representative pyrimidine compounds.
| Compound Class/ID | Target/Activity | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) Ų | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations | Data Source |
| Pyrano[2,3-d]pyrimidines (5a, 5c, 5f) | Anticancer | 427.48 - 471.55 | 2.1 - 3.5 | 100 - 120 | 2 - 3 | 6 - 7 | 0 | [4] |
| Imidazo[1,2-a]pyrimidines | Antimicrobial | 280.32 - 397.23 | 2.5 - 4.0 | 50 - 70 | 0 - 1 | 4 - 5 | 0 | [5] |
| Pyrimidine-5-Carbonitriles (3b, 5b, 5d) | COX-2 Inhibitor | 430.49 - 508.41 | 3.0 - 4.5 | 110 - 130 | 1 - 2 | 7 - 8 | 0 - 1 | [7] |
| Thieno[2,3-d]pyrimidine (Compound 3) | Kinase Inhibitor | 424.53 | 4.8 | 65.7 | 2 | 6 | 0 | [8] |
| Pyrazolo[3,4-d]pyrimidine (Compound 23) | Kinase Inhibitor | 351.39 | 3.2 | 68.2 | 1 | 6 | 0 | [8] |
Absorption, Distribution, and Toxicity Predictions
Effective drug action depends on the ability of a compound to reach its target site in sufficient concentration. In silico models predict key pharmacokinetic parameters like intestinal absorption, blood-brain barrier (BBB) permeability, and potential toxicities.
| Compound Class/ID | Human Intestinal Absorption (%) | Caco-2 Permeability (logPapp) | BBB Permeant | P-gp Substrate | CYP2D6 Inhibitor | hERG Inhibitor | Hepatotoxicity | Data Source |
| Pyrano[2,3-d]pyrimidines (5a, 5c, 5f) | Good (Predicted) | N/A | No | Yes | Yes | No | Low Risk | [4] |
| Imidazo[1,2-a]pyrimidines | >90% (Predicted) | Good (Predicted) | Yes/No | No | Yes/No | Low Risk | No | [5] |
| Pyrimidine-5-Carbonitriles (3b, 5b, 5d) | Good (Predicted) | N/A | No | No | Yes | Low Risk | Low Risk | [7] |
| Thieno[2,3-d]pyrimidine (Compound 3) | >90% | Good | Yes | N/A | N/A | Non-toxic | Non-toxic | [8] |
| Pyrazolo[3,4-d]pyrimidine (Compound 23) | >90% | Good | No | N/A | N/A | Non-toxic | Non-toxic | [8] |
Experimental and Computational Protocols
The data presented in this guide were generated using a variety of in silico tools and methodologies. The general workflow for computational ADME prediction is a multi-step process that begins with the chemical structure of a compound.
General In Silico ADME Workflow
The process involves submitting a compound's structure to specialized software or web servers that employ pre-built models to calculate various physicochemical and pharmacokinetic properties.
Caption: A typical workflow for in silico ADME/T prediction.
Key Methodologies
-
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): These are computational models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties.[6] Many of the predictions for parameters like LogP, solubility, and toxicity are based on QSAR models derived from large datasets of experimentally tested compounds.
-
Web-Based Prediction Tools: A majority of the cited studies utilize freely accessible web servers for ADME prediction. These platforms provide an integrated environment to predict a wide range of properties.[9]
-
SwissADME: Used for calculating physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[9]
-
PreADMET: A web-based application for predicting ADME data and building drug-like libraries.[9][10]
-
pkCSM: A software tool for predicting a variety of pharmacokinetic properties.[9]
-
OSIRIS Property Explorer: Used to predict drug-relevant properties like toxicity risks, cLogP, solubility, and drug-likeness.[8]
-
The interplay of these predicted ADME properties is critical. For instance, poor solubility can lead to low absorption, which in turn results in poor bioavailability, rendering an otherwise potent compound ineffective. Early computational screening helps identify and mitigate these liabilities.
Caption: Relationship between ADME properties and drug development decisions.
Conclusion
In silico ADME profiling is an indispensable tool in modern drug discovery, enabling the early evaluation of large numbers of compounds. The studies on pyrimidine-based derivatives demonstrate a strong adherence to favorable drug-like properties, with many compounds predicted to have good oral absorption and low toxicity.[5][7][8] By leveraging the computational methods and tools outlined in this guide, researchers can effectively prioritize pyrimidine-based compounds with the highest potential for successful clinical development, thereby optimizing resources and accelerating the delivery of new medicines.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 9. ayushcoe.in [ayushcoe.in]
- 10. Directory of in silico Drug Design tools [click2drug.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Chloro-6-ethylpyrimidin-4-ol
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Chloro-6-ethylpyrimidin-4-ol, a halogenated pyrimidine derivative. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a halogenated organic substance and should be treated as hazardous waste.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield if there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, compatible with chlorinated compounds. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust or aerosols are generated. |
Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
-
Waste Identification : All waste containing this compound, including contaminated materials like gloves, wipes, and silica gel, must be classified as hazardous waste.[1] Due to the presence of chlorine, it falls under the category of halogenated organic waste.[1]
-
Segregation : It is crucial to segregate halogenated waste from non-halogenated waste streams.[1][2][3] This separation facilitates proper disposal by specialized waste management services and prevents dangerous chemical reactions.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the safe disposal of this compound.
Experimental Protocol: On-site Waste Management
-
Container Selection :
-
Labeling :
-
Accumulation and Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[1] This area should be at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[1]
-
-
Disposal of Empty Containers :
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) that can dissolve the chemical residue.[1][2]
-
The rinsate from the triple-rinse must be collected and disposed of as halogenated hazardous waste.[1][2]
-
After triple-rinsing and allowing it to air-dry, and with all labels defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.[1]
-
-
Request for Disposal :
-
Once the waste container is nearly full (not exceeding 90% capacity), or if waste has been accumulated for a period defined by institutional or regulatory limits, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Off-site Disposal and Treatment Technologies
While on-site procedures focus on safe collection and storage, the ultimate disposal of this compound will be handled by a specialized facility. Common treatment methods for organochlorine compounds include:
-
Incineration : High-temperature incineration in a licensed hazardous waste incinerator is a common and effective method for destroying organochlorine compounds.
-
Chemical Dechlorination : This involves reacting the waste with a reagent to remove the chlorine atoms, rendering it less toxic.
-
Landfill : In some cases, treated residues may be disposed of in a secure hazardous waste landfill. However, direct landfilling of untreated halogenated organic waste is generally not permitted.
Table 2: Overview of Disposal Technologies for Organochlorine Waste
| Technology | Description |
| High-Temperature Incineration | Thermal destruction of the compound at high temperatures, converting it into less harmful substances like carbon dioxide, water, and hydrogen chloride (which is then scrubbed). |
| Chemical Dechlorination | Utilizes chemical reagents to remove chlorine atoms from the pyrimidine ring, reducing the toxicity and persistence of the compound. Methods can include hydrolysis and reduction.[5][6] |
| Adsorption | Use of adsorbents like activated carbon to remove the compound from a solution. The spent adsorbent is then typically incinerated.[6] |
| Secure Landfill | Disposal of stabilized and treated waste in a specially designed and monitored landfill for hazardous materials. This is typically a final disposal step after treatment. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
